3-Iodo-1H-indazol-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRGYTWPGHFSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646300 | |
| Record name | 3-Iodo-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-20-0 | |
| Record name | 3-Iodo-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodo-1H-indazol-6-amine: A Core Intermediate for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Iodo-1H-indazol-6-amine. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The presence of an iodine atom at the C-3 position and an amine group at the C-6 position makes this compound a highly versatile and valuable building block for the synthesis of complex molecular architectures, especially for developing kinase inhibitors.[3][4] This document details key physicochemical data, provides robust experimental protocols for its synthesis and subsequent derivatization, and outlines its strategic importance in drug discovery workflows.
Core Chemical Properties
This compound is a heterocyclic aromatic compound. Its core structure consists of a fused benzene and pyrazole ring system. The key functionalities—the reactive iodine at the C-3 position, a common site for cross-coupling reactions, and the nucleophilic amine at the C-6 position—make it a bifunctional intermediate for chemical library synthesis.
Physicochemical and Computational Data
The following table summarizes the key chemical and computed properties for this compound.
| Property | Value | Source |
| CAS Number | 885519-20-0 | [5] |
| Molecular Formula | C₇H₆IN₃ | [5] |
| Molecular Weight | 259.05 g/mol | [5] |
| Canonical SMILES | NC1=CC2=C(C=C1)C(I)=NN2 | [5] |
| Calculated LogP | 1.7497 | [5] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 0 | [5] |
| Purity | ≥97% (Commercially Available) | [5] |
| Storage Conditions | Store at 4°C | [5] |
Spectroscopic and Analytical Data
-
¹H NMR Spectroscopy : In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton of the indazole ring (typically δ > 13 ppm), distinct signals for the aromatic protons on the benzene ring, and a signal for the -NH₂ protons.
-
¹³C NMR Spectroscopy : The spectrum will display seven distinct carbon signals. The carbon atom bonded to the iodine (C-3) will be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, typically appearing around 90-95 ppm.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) should confirm the molecular formula. The expected mass for the protonated molecule [M+H]⁺ would be approximately 259.9655, consistent with the elemental composition of C₇H₇IN₃⁺.[6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions.
Proposed Synthesis of this compound
A robust synthesis can be achieved via a two-step process starting from 6-nitro-1H-indazole. This involves the direct iodination of the C-3 position followed by the reduction of the nitro group to the target amine.
Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole (Intermediate)
This protocol is adapted from established methods for the direct C-3 iodination of unprotected indazoles.[7][8][9][10]
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 eq).
-
Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate) and stir at room temperature until fully dissolved.
-
Reagent Addition : To the solution, add molecular iodine (I₂) (1.5 - 2.0 eq). Follow with the portion-wise addition of powdered potassium hydroxide (KOH) (2.0 - 4.0 eq) over 10-15 minutes.
-
Reaction : Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.[10][11] A precipitate will form.
-
Isolation : Collect the solid by vacuum filtration, wash thoroughly with water, and dry under a vacuum to yield the crude product.
-
Purification : If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 3-Iodo-6-nitro-1H-indazole to this compound
This protocol provides a general method for the reduction of an aromatic nitro group.[3]
-
Preparation : To a round-bottom flask, add the 3-Iodo-6-nitro-1H-indazole derivative (1.0 eq) and ethanol or ethyl acetate.
-
Reagent Addition : Add iron powder (Fe) (5.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Reaction : Heat the mixture to reflux (approximately 78-80°C) for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with additional solvent.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the final product, this compound.
Application in Suzuki-Miyaura Cross-Coupling
The iodine at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This allows for the introduction of diverse aryl and heteroaryl substituents, a critical step in building libraries of potential kinase inhibitors.[8][12]
Protocol 3: Representative Suzuki Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.[7][12]
-
Preparation : To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent Addition : Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-30 minutes.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C, conventional heating or microwave irradiation) until TLC or LC-MS analysis shows consumption of the starting material.
-
Work-up : Cool the mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C-3 functionalized indazole derivative.
Role in Drug Discovery and Medicinal Chemistry
The indazole core is a bioisostere of indole and is found in numerous FDA-approved drugs.[1] Derivatives of 3-aminoindazole and 6-aminoindazole, in particular, have demonstrated significant potential as anticancer agents.[2][4]
This compound is a strategic intermediate for accessing novel chemical matter targeting protein kinases. The C-3 position is often directed toward the hinge-binding region of the kinase active site, while the C-6 position can be modified to interact with the solvent-exposed region, allowing for modulation of potency and pharmacokinetic properties.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are recommended:[13][14][15]
-
Hazard Class : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15] May cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always handle within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Handling : Avoid generating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Commercial suppliers recommend storage at 4°C.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Iodo-1H-indazol-6-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-iodo-1H-indazol-6-amine, a key building block in medicinal chemistry and pharmaceutical research. The synthesis is delineated in a two-step process commencing from the commercially available 6-nitro-1H-indazole. The core transformations involve a regioselective iodination at the C-3 position of the indazole ring, followed by the reduction of the nitro group at the C-6 position. This document furnishes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to ensure reproducibility and facilitate further research and development.
Introduction
Indazole derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active compounds. Their unique bicyclic heteroaromatic system allows for diverse functionalization, leading to potent therapeutic agents. This compound is a particularly valuable intermediate. The iodine atom at the C-3 position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of molecular fragments. The amine group at the C-6 position provides a site for amide bond formation, sulfonylation, and other functionalizations critical for modulating the physicochemical and pharmacological properties of lead compounds. This guide details a reliable and scalable synthesis route to this important intermediate.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved from 6-nitro-1H-indazole via a two-step sequence. The first step is the direct iodination of the indazole ring at the C-3 position, followed by the selective reduction of the nitro group to the corresponding amine.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols & Data
This section provides detailed experimental procedures for each synthetic step. All quantitative data is summarized in Table 1 for clarity and comparison.
Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole
The C-3 position of the indazole ring is susceptible to electrophilic substitution. This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[1]
Protocol:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF, approx. 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Add molecular iodine (I₂) (1.5 - 2.0 eq) to the solution. Follow this with the portion-wise addition of potassium hydroxide (KOH) (2.0 - 4.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq). An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture. Quench excess iodine by adding a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of iodine disappears.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 3-iodo-6-nitro-1H-indazole. Further purification can be achieved by recrystallization if necessary.
Step 2: Synthesis of this compound
The reduction of the aromatic nitro group is reliably achieved using iron powder in the presence of an electrolyte like ammonium chloride. This method is known for its chemoselectivity and operational simplicity.[2][3]
Protocol:
-
Preparation: In a round-bottom flask, suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in a 4:1 mixture of ethanol (EtOH) and water.
-
Reagent Addition: Add iron powder (Fe) (5.0 - 10.0 eq) and ammonium chloride (NH₄Cl) (5.0 - 10.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 1-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: After the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting residue can be suspended in water and extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to afford the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography to yield the final product as a solid.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis pathway.
| Parameter | Step 1: Iodination | Step 2: Reduction |
| Starting Material | 6-Nitro-1H-indazole | 3-Iodo-6-nitro-1H-indazole |
| Key Reagents | I₂, KOH (or K₂CO₃) | Fe powder, NH₄Cl |
| Solvent | DMF | EtOH / H₂O (4:1) |
| Temperature | Room Temperature | 70 - 80 °C (Reflux) |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Typical Yield | > 90% | 60 - 80% |
| Product Appearance | Yellow-white solid | Solid |
Experimental Workflow Visualization
To further clarify the laboratory procedures, the following diagrams illustrate the workflows for the key synthetic steps.
Caption: Step-by-step experimental workflow for the iodination of 6-nitro-1H-indazole.
Caption: Step-by-step experimental workflow for the reduction of 3-iodo-6-nitro-1H-indazole.
References
An In-depth Technical Guide to 3-Iodo-1H-indazol-6-amine (CAS: 885519-20-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Iodo-1H-indazol-6-amine is a critical heterocyclic building block in the field of medicinal chemistry. Its unique structure, featuring a reactive iodine atom at the C3 position and an amino group at the C6 position, makes it a valuable precursor for the synthesis of complex molecules, particularly kinase inhibitors for cancer therapy.[1][2] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and its pivotal role in the development of targeted therapeutics, supported by detailed experimental protocols and pathway diagrams.
Physicochemical and Computational Data
The properties of this compound are summarized below. These data are essential for designing synthetic routes, ensuring proper handling and storage, and for computational modeling in drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 885519-20-0 | [4] |
| Molecular Formula | C₇H₆IN₃ | [4] |
| Molecular Weight | 259.05 g/mol | [4] |
| Appearance | Likely a solid powder | [3] |
| Storage Temperature | 4°C |[4] |
Table 2: Computational Data
| Descriptor | Value | Source |
|---|---|---|
| SMILES | NC1=CC2=C(C=C1)C(I)=NN2 | [4] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [4] |
| LogP | 1.7497 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 0 |[4] |
Synthesis and Reactions
This compound is primarily used as an intermediate. Its synthesis and subsequent reactions are crucial for creating a diverse library of compounds for drug screening. The iodine at the C3 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions.[3]
General Synthesis Route
A common pathway to synthesize 3-iodo-indazole derivatives involves the direct iodination of an indazole precursor. For instance, a related compound, 6-bromo-3-iodo-1H-indazole, is prepared by treating 6-bromo-1H-indazole with iodine in the presence of a base like potassium hydroxide (KOH) in a solvent such as DMF.[1][5] A similar strategy can be applied for the synthesis of this compound starting from 1H-indazol-6-amine.
Key Downstream Reactions: Cross-Coupling
The true utility of this compound lies in its capacity to undergo cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C3 position, which is a key step in building complex kinase inhibitors.[1][6][7]
Diagram 1: General Workflow for Utilizing this compound in Drug Discovery
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Iodo-1H-indazol-6-amine: Molecular Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 3-Iodo-1H-indazol-6-amine. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of pharmacologically active compounds, particularly kinase inhibitors for oncology applications.[1][2][3] This document consolidates available data on this compound, offering a valuable resource for researchers engaged in drug discovery and development. Detailed experimental protocols, data tables, and a proposed signaling pathway diagram are presented to facilitate further investigation and application of this compound.
Molecular Structure and Identification
This compound is a heterocyclic aromatic compound featuring an indazole core substituted with an iodine atom at the 3-position and an amine group at the 6-position. The presence of these functional groups provides multiple reaction sites for further chemical modifications, making it a versatile building block in organic synthesis.[3]
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value | Reference |
| CAS Number | 885519-20-0 | [4] |
| Molecular Formula | C₇H₆IN₃ | [4] |
| Molecular Weight | 259.05 g/mol | [4] |
| Canonical SMILES | NC1=CC2=C(C=C1)C(I)=NN2 | [4] |
| InChI | InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| InChIKey | Not readily available |
Physicochemical and Predicted Spectral Data
While extensive experimental data for this compound is not publicly available, its properties can be predicted based on computational models and data from analogous compounds.
Table 2: Physicochemical and Predicted Spectral Properties
| Property | Value | Notes |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | Computational Data[4] |
| logP | 1.7497 | Computational Data[4] |
| Hydrogen Bond Donors | 2 | Computational Data[4] |
| Hydrogen Bond Acceptors | 2 | Computational Data[4] |
| Rotatable Bonds | 0 | Computational Data[4] |
| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (s, 1H, NH), ~7.5 (d, 1H), ~6.8 (s, 1H), ~6.5 (d, 1H), ~5.0 (s, 2H, NH₂) | Based on analogous indazole structures.[5] |
| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~150, ~142, ~140, ~122, ~120, ~110, ~95 | Based on analogous indazole structures.[6] |
| Appearance | Likely a solid powder | Based on related compounds.[3] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from 6-nitro-1H-indazole:
-
Iodination of 6-nitro-1H-indazole to yield 3-iodo-6-nitro-1H-indazole.
-
Reduction of the nitro group of 3-iodo-6-nitro-1H-indazole to the corresponding amine.
Figure 1. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole
This protocol is adapted from the synthesis of similar iodinated indazoles.[7]
-
Materials: 6-nitroindazole, iodine (I₂), potassium hydroxide (KOH), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-nitroindazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature until the 6-nitroindazole has fully dissolved.
-
Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-iodo-6-nitro-1H-indazole.
-
Step 2: Synthesis of this compound
This protocol is a general method for the reduction of a nitro group on an indazole ring.[3]
-
Materials: 3-Iodo-6-nitro-1H-indazole, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure:
-
Suspend 3-iodo-6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (1.0 eq) and iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
-
Biological Activity and Signaling Pathways
While direct biological data for this compound is limited in public literature, the indazole scaffold is a well-established pharmacophore in oncology, particularly in the development of protein kinase inhibitors.[8][9] Many indazole-containing compounds have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as VEGFR, and those in the RAF-MEK-ERK pathway.[3][8] The 3-aminoindazole moiety, in particular, is recognized as an effective hinge-binding fragment for kinases.[5]
Based on this established activity, it is hypothesized that this compound could function as an ATP-competitive kinase inhibitor. The diagram below illustrates a potential mechanism of action within the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.
Figure 2. Proposed inhibitory action on the RAF-MEK-ERK pathway.
Conclusion
This compound represents a valuable and versatile chemical entity for drug discovery and development. Its structure embodies key features of successful kinase inhibitors, suggesting its potential as a scaffold for the synthesis of novel anti-cancer agents. This guide provides a foundational resource for researchers, summarizing its known properties and offering detailed, actionable protocols to facilitate its synthesis and further investigation into its pharmacological profile. The exploration of this and similar indazole derivatives is a promising avenue for the development of next-generation targeted therapies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3-Iodo-1H-indazol-6-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally related analogues to present a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Compound Overview
Compound Name: this compound CAS Number: 885519-20-0[1] Molecular Formula: C₇H₆IN₃[1] Molecular Weight: 259.05 g/mol [1] Structure:
NH / \ I-C----N | | / \ / C---C=C-NH₂ / \ / \ C===C---C
The structure of this compound incorporates an indazole core, which is a prominent scaffold in medicinal chemistry. The presence of an iodo group at the 3-position and an amine group at the 6-position is expected to significantly influence its chemical properties and biological activity. Accurate spectroscopic characterization is therefore crucial for its application in research and drug development.
Predicted Spectroscopic Data
The following sections detail the predicted NMR and MS data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of similar substituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted chemical shifts for this compound are presented for both ¹H and ¹³C nuclei.
Predicted ¹H NMR Data
The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆, which is commonly used for indazole derivatives to observe the exchangeable NH and NH₂ protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (indazole) | ~13.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| H-4 | ~7.5 | d | ~8.5 | Doublet due to coupling with H-5. |
| H-5 | ~6.8 | dd | ~8.5, ~2.0 | Doublet of doublets from coupling with H-4 and H-7. |
| H-7 | ~7.0 | d | ~2.0 | Doublet due to coupling with H-5. |
| NH₂ (amine) | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are influenced by the electron-donating amine group and the halogen atom.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-3 | ~90 | Carbon bearing the iodine atom, significantly shielded. |
| C-3a | ~140 | Bridgehead carbon. |
| C-4 | ~122 | |
| C-5 | ~110 | |
| C-6 | ~150 | Carbon attached to the amino group, deshielded. |
| C-7 | ~100 | |
| C-7a | ~142 | Bridgehead carbon. |
Mass Spectrometry (MS)
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expected Mass Spectrum Data
| Parameter | Expected Value | Notes |
| Molecular Ion [M]⁺ | m/z 259 | The most abundant peak in the molecular ion cluster. |
| Isotopic Peaks | The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern. | |
| Major Fragment Ions | m/z 132 | Loss of iodine radical ([M-I]⁺). |
| m/z 105 | Further fragmentation, possibly loss of HCN from the [M-I]⁺ fragment. |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and MS spectra for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the indazole NH and the amino NH₂ groups.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle.
-
Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.
-
The number of scans can range from 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectra as needed.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass calculated for the molecular formula C₇H₆IN₃. The fragmentation pattern can provide additional structural information.
Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic characterization of a substituted indazole like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
Stability and Storage of 3-Iodo-1H-indazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Iodo-1H-indazol-6-amine. Due to the limited availability of specific stability data for this compound, this guide incorporates information from closely related iodo-substituted indazoles and aromatic amines to provide a robust framework for its handling and storage.
Overview of Chemical Stability
This compound is a halogenated heterocyclic compound that, like many iodo-aromatic compounds, is susceptible to degradation under specific environmental conditions. The primary factors influencing its stability include temperature, light, moisture, and atmospheric oxygen. The presence of both an iodo-substituent and an amino group on the indazole scaffold contributes to its reactivity and potential degradation pathways. The carbon-iodine bond can be labile, particularly under conditions that promote nucleophilic substitution or reductive deiodination.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions based on information from chemical suppliers and safety data sheets of analogous compounds.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation, particularly of the amine functionality. |
| Light | Protect from light (Store in an amber vial or dark place) | To prevent photolytic cleavage of the carbon-iodine bond. |
| Moisture | Store in a tightly sealed container with a desiccant | To prevent hydrolysis and moisture-mediated degradation. |
Handling Precautions
Standard laboratory safety protocols should be observed when handling this compound.[3]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Dust Formation: Minimize dust generation during handling and weighing.[3]
-
Waste Disposal: Dispose of waste and contaminated materials as halogenated organic waste in accordance with local regulations.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, logical degradation routes can be inferred based on the chemical reactivity of iodo-indazoles and aromatic amines.
-
Photodecomposition: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition products.
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air and light, potentially leading to the formation of colored impurities.
-
Hydrolysis: Although likely slow, in the presence of moisture, the compound may undergo hydrolysis.
-
Thermal Decomposition: Elevated temperatures can lead to decomposition. A melting point for the related 3-Amino-1H-indazole is reported at 156-158 °C, suggesting decomposition may occur at higher temperatures.[4]
The following diagram illustrates the key factors that can negatively impact the stability of this compound.
References
An In-depth Technical Guide on the Solubility Profile of 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A compound's solubility is influenced by its inherent physicochemical properties. The following table summarizes the available computational and experimental data for 3-Iodo-1H-indazol-6-amine and its parent compound, 1H-indazol-6-amine, for comparative purposes.
| Property | This compound | 1H-Indazol-6-amine (Parent Compound) | Data Source |
| Molecular Formula | C₇H₆IN₃ | C₇H₇N₃ | ChemScene[1] |
| Molecular Weight | 259.05 g/mol | 133.15 g/mol | ChemScene[1], PubChem[2] |
| Predicted LogP | 1.7497 | 1.6 | ChemScene[1], PubChem[2] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | 54.7 Ų | ChemScene[1], PubChem[2] |
| Hydrogen Bond Donors | 2 | 2 | ChemScene[1], PubChem[2] |
| Hydrogen Bond Acceptors | 2 | 2 | ChemScene[1], PubChem[2] |
| Aqueous Solubility (Experimental) | Data not available | 18.2 µg/mL (at pH 7.4) | PubChem[2] |
The introduction of an iodine atom in this compound significantly increases its molecular weight and is expected to decrease its aqueous solubility compared to the parent compound, 1H-indazol-6-amine, due to increased lipophilicity. The predicted LogP value of 1.7497 suggests moderate lipophilicity.
Experimental Protocols for Solubility Determination
To obtain reliable solubility data, a systematic experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended for generating accurate data for this compound.
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is adapted from established methodologies for determining the equilibrium solubility of pharmaceutical compounds.
1. Materials and Equipment:
-
This compound (solid powder, purity ≥97%)
-
Solvents:
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C)
-
Centrifuge
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The exact amount should be recorded.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare triplicate samples for each solvent and temperature condition.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour agitation period is typically recommended.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to ensure that excess solid material remains, confirming that a saturated solution has been achieved.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for partial sedimentation.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Prepare a calibration curve of this compound in the respective solvent using a series of known concentrations.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
If necessary, dilute the supernatant with the solvent to fall within the linear range of the calibration curve.
-
3. Data Interpretation:
-
The solubility is reported as the average concentration from the triplicate samples, typically in units of mg/mL or µg/mL. Molar solubility (mol/L) can also be calculated.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
References
The Strategic Role of 3-Iodo-1H-indazol-6-amine as a Core Intermediate in Kinase Inhibitor Discovery
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of 3-iodo-1H-indazol-6-amine, a crucial intermediate in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, its strategic importance lies in its versatile chemical scaffold, enabling the development of potent kinase inhibitors for targeted cancer therapy. This document outlines its synthetic utility, the mechanism of action of its derivatives, and detailed experimental protocols.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, provides a versatile template for designing molecules that can interact with various biological targets.[2][3] this compound, in particular, offers multiple reaction sites for chemical modification, making it a valuable starting material for constructing diverse molecular architectures.[1] The iodine atom at the 3-position is highly amenable to transition metal-catalyzed cross-coupling reactions, while the amine group at the 6-position provides a point for further functionalization.[1][4]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its fundamental properties and those of closely related analogs are summarized below.
| Property | Value | Reference Compound(s) |
| Molecular Formula | C₇H₆IN₃ | This compound[5] |
| Molecular Weight | 259.05 g/mol | This compound[5] |
| Appearance | Likely a solid powder | General observation for similar small organic molecules |
| Purity | Typically >97% | This compound[5] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | This compound[5] |
| logP | 1.7497 | This compound[5] |
Synthetic Utility and Key Reactions
This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions at the C-3 iodo and C-6 amino positions. The general synthetic workflow often involves leveraging the reactivity of these functional groups to introduce diverse substituents.
Generalized synthetic workflow from an indazole core to a bioactive kinase inhibitor.
Iodination of the Indazole Ring
A common first step is the introduction of an iodine atom at the C-3 position of the indazole ring. This is typically achieved by treating the indazole with iodine in the presence of a base.
Cross-Coupling Reactions
The iodine atom at the C-3 position is a key functional group for introducing aryl, heteroaryl, or alkyl groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[1][6] This allows for the construction of a diverse library of compounds with varying substituents that can be optimized for binding to the target protein.
Functionalization of the Amino Group
The amino group at the C-6 position can be readily functionalized through various reactions, including acylation and reductive amination.[7] This provides another avenue for modifying the properties of the final molecule, such as solubility and metabolic stability, or for introducing additional binding interactions with the target.
Mechanism of Action of Derived Bioactive Molecules
Derivatives of this compound are frequently developed as kinase inhibitors.[6][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Indazole-based inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This, in turn, blocks the signaling pathways that drive cell proliferation and survival.[6]
Two of the key signaling pathways frequently targeted by indazole-based kinase inhibitors are the RAF-MEK-ERK and PI3K/AKT/mTOR pathways.[1][6]
Targeting of RAF-MEK-ERK and PI3K/AKT/mTOR pathways by indazole-based inhibitors.
Some indazole derivatives have also been shown to induce apoptosis by modulating the p53/MDM2 pathway.[9]
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of indazole derivatives, based on methodologies reported in the literature.
Synthesis of 6-Bromo-3-iodo-1H-indazole
This protocol describes a common method for the iodination of an indazole ring.
Materials:
-
6-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve 6-bromo-1H-indazole (1.0 equivalent) in DMF.[10]
-
Add KOH (2.0 equivalents) to the solution.[10]
-
Add a solution of I₂ (1.5 equivalents) in DMF dropwise to the mixture.[10]
-
Stir the reaction at room temperature for 3 hours.[10]
-
Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which should result in the precipitation of a white solid.[10]
-
Filter the solid and dry it to yield 6-bromo-3-iodo-1H-indazole.[10]
Suzuki Coupling Reaction
This protocol provides a general method for a Suzuki cross-coupling reaction at the C-3 position of an iodinated indazole.
Materials:
-
3-Iodo-indazole derivative (e.g., 6-bromo-3-iodo-1H-indazole)
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cesium carbonate, 1.5 equivalents)
-
Solvent (e.g., 1,4-dioxane and water mixture)
Procedure:
-
To a reaction vessel, add the 3-iodo-indazole derivative (1.0 equivalent), the arylboronic acid or ester, the palladium catalyst, and the base.[10]
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen).[10]
-
Add the degassed solvent mixture (e.g., 4:1 dioxane:water).[10]
-
Heat the mixture to 100 °C and stir for 8 hours, monitoring the reaction progress by TLC.[10]
-
After completion, cool the reaction to room temperature.[1]
-
Evaporate the solvent under reduced pressure.[10]
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane and methanol), filter through silica gel, and concentrate the filtrate.[10]
-
Purify the crude product by column chromatography.[10]
Reduction of a Nitro Group to an Amine
This protocol describes the conversion of a nitro-indazole to an amino-indazole.
Materials:
-
Nitro-indazole derivative
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
Procedure:
-
Dissolve the nitro-indazole in ethanol or ethyl acetate.[1]
-
Add iron powder and a saturated aqueous solution of ammonium chloride.[1]
-
Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).[1]
-
Upon completion, cool the reaction and filter through celite.[1]
-
Concentrate the filtrate.[1]
-
If SnCl₂ was used, basify the mixture with a sodium bicarbonate solution and extract the product with ethyl acetate.[1]
-
Dry the organic layer, concentrate, and purify the resulting amine.[1]
Antiproliferative Assay (MTT Assay)
This protocol outlines a common method for evaluating the anticancer activity of synthesized compounds.
Materials:
-
Cancer cell line (e.g., K562)
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[8]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Dissolve the formazan crystals by adding 150 µL of DMSO.[8]
-
Measure the absorbance at 492 nm using a microplate reader.[8]
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. Its versatile scaffold allows for the synthesis of a wide range of derivatives that can be tailored to target specific kinases involved in cancer progression. The methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. The continued exploration of the synthetic utility of this and related indazole intermediates will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
The Biological Landscape of 3-Iodo-1H-indazol-6-amine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
The indazole nucleus is a cornerstone in the development of contemporary therapeutics, with numerous derivatives finding application in oncology and beyond.[1][2] Among these, the 3-iodo-1H-indazol-6-amine scaffold represents a particularly intriguing, albeit underexplored, platform for the design of novel bioactive agents. The strategic placement of the iodo group at the 3-position offers a versatile handle for synthetic elaboration, primarily through transition metal-catalyzed cross-coupling reactions, while the 6-amino group provides a key interaction point for biological targets. This technical guide consolidates the available, albeit limited, public data on this compound derivatives and contextualizes their potential within the broader family of indazole-based bioactive compounds, with a focus on their anticancer properties.
Quantitative Biological Activity
Direct quantitative biological activity data for this compound itself is not extensively available in the public domain. However, by examining structurally related 6-amino-1H-indazole and 1H-indazol-3-amine derivatives, we can infer the potential therapeutic utility and target space for this compound class. The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.
| Compound ID/Class | Target/Assay Type | Cell Line(s) | IC50 Value (µM) | Reference(s) |
| 1H-Indazol-3-amine Derivatives | ||||
| Compound 6o | Antiproliferative (MTT Assay) | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4] |
| A549 (Lung Carcinoma) | >40 | [4] | ||
| PC-3 (Prostate Cancer) | >40 | [4] | ||
| Hep-G2 (Hepatocellular Carcinoma) | >40 | [4] | ||
| Cytotoxicity (MTT Assay) | HEK-293 (Normal Kidney) | 33.2 | [3][4] | |
| Compound 89 | Bcr-Abl WT Kinase Inhibition | - | 0.014 | [5] |
| Bcr-Abl T315I Kinase Inhibition | - | 0.45 | [5] | |
| Antiproliferative | K562 (Chronic Myeloid Leukemia) | 6.50 | [5] | |
| 6-Amino-1H-indazole Derivatives | ||||
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) | Antiproliferative (SRB Assay) | HCT116 (Colorectal Carcinoma) | 14.3 ± 4.4 | [6] |
| Cytotoxicity | MRC5 (Normal Lung Fibroblast) | >100 | [6] | |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Antiproliferative | HCT116 (Colorectal Carcinoma) | 0.4 ± 0.3 | [6] |
| Other Relevant Indazole Derivatives | ||||
| Indazole Amide Derivative (2f ) | Antiproliferative Assay | 4T1 (Breast Cancer) | 0.23–1.15 | [7] |
| Indazole-based PLK4 Inhibitor (C05 ) | Kinase Inhibition Assay | IMR-32, MCF-7, H460 | < 0.1 nM | [7] |
Key Signaling Pathways and Therapeutic Rationale
Indazole derivatives are widely recognized for their activity as kinase inhibitors.[1][8] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment in tyrosine kinase inhibitors.[4] These compounds frequently target signaling cascades that are crucial for cancer cell proliferation and survival.
One of the primary pathways implicated is the RAF-MEK-ERK signaling cascade , which is often hyperactivated in a multitude of cancers.[1] Indazole-based inhibitors can competitively bind to the ATP-binding pocket of kinases within this pathway, thereby blocking downstream signaling and inhibiting cell growth.
Furthermore, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle, potentially through the p53/MDM2 pathway .[3][9] For instance, compound 6o was observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in K562 cells.[3]
Experimental Protocols
The synthesis of this compound derivatives and their subsequent biological evaluation follows established medicinal chemistry workflows.
General Synthetic Workflow
The synthesis of the target compounds would likely commence with a commercially available or synthesized 6-nitro-1H-indazole. This precursor would undergo iodination at the 3-position, followed by reduction of the nitro group to the key 6-amino intermediate. This intermediate can then be further diversified through various reactions, such as Suzuki or Heck cross-coupling at the 3-iodo position.
Detailed Methodologies
Synthesis of 3-Iodo-6-nitro-1H-indazole (General Procedure)
A general method for the iodination of a 6-substituted-1H-indazole involves the reaction of the indazole with iodine in the presence of a base.[10][11]
-
Materials: 6-nitro-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: To a solution of 6-nitro-1H-indazole in DMF, K₂CO₃ is added. A solution of I₂ in DMF is then added dropwise to the mixture. The reaction is stirred at room temperature for several hours. Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate and K₂CO₃, resulting in the precipitation of the product, which is then filtered and dried.
Reduction of the Nitro Group (General Procedure)
The reduction of a nitro-indazole to the corresponding amino-indazole can be achieved using various reducing agents.[1]
-
Materials: 3-Iodo-6-nitro-1H-indazole derivative, Iron powder (Fe) and saturated Ammonium Chloride (NH₄Cl) solution, or Tin(II) chloride (SnCl₂), Ethanol or Ethyl Acetate.
-
Procedure: The nitro-indazole is dissolved in ethanol or ethyl acetate. Iron powder and a saturated aqueous solution of ammonium chloride are added. The mixture is heated to reflux for 2-6 hours. The reaction progress is monitored by TLC. After completion, the mixture is filtered, and the filtrate is concentrated. If SnCl₂ is used, the mixture is basified with a sodium bicarbonate solution before extraction with ethyl acetate. The organic layer is then dried and concentrated to yield the amine.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][7]
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a density of approximately 5 × 10⁴ cells/mL and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Kinase Inhibition Assay (General Luminescent Assay)
This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[2]
-
Principle: The amount of ATP remaining in the solution after the kinase reaction is inversely proportional to the kinase activity. A luminescent signal is generated using a luciferase/luciferin system.
-
Procedure: The kinase, substrate, and test compound are incubated in a buffer solution containing ATP. After the reaction, a reagent containing luciferase and luciferin is added. The resulting luminescence is measured, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor.
Conclusion
While direct biological data on this compound derivatives is sparse, the broader landscape of bioactive indazoles provides a strong rationale for their investigation as potential therapeutic agents, particularly in oncology. The synthetic tractability of the this compound core, coupled with the established importance of the indazole scaffold in kinase inhibition, positions these derivatives as a promising area for further research and development. The experimental protocols and comparative data presented herein offer a foundational guide for researchers and drug development professionals seeking to explore this chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of 3-Iodo-1H-indazol-6-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the various functionalized indazoles, 3-Iodo-1H-indazol-6-amine has emerged as a critical and versatile building block, particularly in the development of targeted therapies for cancer and other diseases. Its strategic placement of an iodo group at the 3-position and an amine group at the 6-position offers synthetic chemists a powerful handle for molecular diversification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound in medicinal chemistry, with a focus on its role in the generation of potent kinase inhibitors.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a more readily available starting material, such as 6-nitro-1H-indazole. The general synthetic strategy involves the iodination of the indazole core at the 3-position, followed by the reduction of the nitro group at the 6-position to the desired amine.
Experimental Protocol: Synthesis of this compound
Step 1: Iodination of 6-Nitro-1H-indazole to yield 3-Iodo-6-nitro-1H-indazole
-
Materials: 6-nitroindazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: To a solution of 6-nitroindazole in DMF, add potassium carbonate. Subsequently, a solution of iodine in DMF is added dropwise to the mixture. The reaction is stirred at room temperature. Upon completion, the reaction mixture is worked up to isolate the 3-iodo-6-nitro-indazole product.[1]
Step 2: Reduction of 3-Iodo-6-nitro-1H-indazole to this compound
-
Materials: 3-Iodo-6-nitro-1H-indazole, Iron powder (Fe) or Tin(II) chloride (SnCl₂), Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl), Ethanol or Ethyl acetate.
-
Procedure: The 3-iodo-6-nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as iron powder in the presence of ammonium chloride or tin(II) chloride in hydrochloric acid, is then added.[1] The mixture is heated to reflux until the starting material is consumed. Following the reduction, an aqueous workup is performed to isolate the final product, this compound.[1]
Application in Kinase Inhibitor Synthesis
The true value of this compound in medicinal chemistry lies in its utility as a scaffold for the synthesis of potent and selective kinase inhibitors. The iodine atom at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. These modifications are crucial for targeting the ATP-binding pocket of various kinases.
Key Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl moieties at the 3-position, which can form key interactions with the kinase active site.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups at the 6-position. This functionalization can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and to introduce additional interaction points with the target protein.
Experimental Workflow: Functionalization of this compound
Caption: General workflow for the functionalization of this compound.
Quantitative Data of Bioactive Indazole Derivatives
The indazole scaffold has been incorporated into numerous kinase inhibitors. The following table summarizes the inhibitory activities of several indazole-based compounds against various kinases and cancer cell lines. While not all of these compounds are direct derivatives of this compound, they highlight the potential of the indazole core in achieving high potency.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | - | - | [2] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 140 | - | - | [3][4] |
| Indazole Amide Derivative | - | - | 4T1 (Breast Cancer) | 0.23–1.15 | [5] |
| Indazole-based PLK4 Inhibitor | Polo-like kinase 4 (PLK4) | < 0.1 | IMR-32, MCF-7, H460 | - | [5] |
| 1H-indazol-3-amine derivative (6o) | - | - | K562 (Leukemia) | 5.15 | [6] |
Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors
Derivatives of this compound are often designed to inhibit key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and RAF-MEK-ERK pathways. These pathways play a crucial role in cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indazole derivatives.
RAF-MEK-ERK Signaling Pathway
Caption: The RAF-MEK-ERK signaling pathway, a common target for indazole-based kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Fluorophenylboronic Acid
-
Materials: this compound (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), SPhos (0.1 equiv), Potassium phosphate (K₃PO₄, 2.0 equiv), 1,4-Dioxane, Water.
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-fluorophenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add palladium(II) acetate and SPhos to the tube.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(4-fluorophenyl)-1H-indazol-6-amine.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials: this compound (1.0 equiv), Morpholine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.04 equiv), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add Pd₂(dba)₃ and XPhos.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-N-morpholino-1H-indazol-6-amine.
-
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a diverse range of compounds, particularly kinase inhibitors with significant therapeutic potential. The amenability of the 3-iodo group to palladium-catalyzed cross-coupling reactions provides a robust platform for structure-activity relationship studies and the optimization of lead compounds. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase, paving the way for the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology.[1][2] The 3-iodo-1H-indazol-6-amine building block is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The iodine at the 3-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents.[3] The 6-amino group provides a crucial point for interaction with the kinase active site or for further functionalization to modulate the compound's physicochemical properties.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors, with a focus on targeting the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases, using this compound as the starting material.
Synthesis of the Starting Material: this compound
The starting material, this compound, can be synthesized from commercially available 1H-indazol-6-amine via electrophilic iodination.
Protocol 1: Iodination of 1H-indazol-6-amine
Materials:
-
1H-indazol-6-amine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water (deionized)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1H-indazol-6-amine (1.0 equiv.) in DMF.
-
To the solution, add potassium hydroxide (2.0 equiv.) and iodine (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound.
Synthesis of Kinase Inhibitors via Cross-Coupling Reactions
The this compound can be further functionalized using various palladium-catalyzed cross-coupling reactions to generate a library of potential kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 3-position of the indazole and various aryl or heteroaryl boronic acids or esters.[3]
Materials:
-
This compound (1.0 equiv.)
-
Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-6-amine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the indazole and a terminal alkyne.[4]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While the starting material already contains a 6-amino group, this reaction can be employed on a related 6-bromo-3-iodo-1H-indazole intermediate to introduce diverse amino functionalities at the 6-position.
Materials:
-
6-Bromo-3-iodo-1H-indazole (1.0 equiv.)
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 2.0 equiv.)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the 6-bromo-3-iodo-1H-indazole, the amine, and the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the base dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[1]
Data Presentation: Inhibition of TAM Family Kinases
Derivatives of this compound have shown promise as inhibitors of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[5] Overexpression and aberrant signaling of TAM kinases are implicated in various cancers, promoting tumor growth, metastasis, and drug resistance.[5] The following table summarizes the inhibitory activity (IC₅₀ values) of representative indazole-based kinase inhibitors against TAM kinases.
| Compound ID | R Group at C3-position | AXL IC₅₀ (nM) | MER IC₅₀ (nM) | TYRO3 IC₅₀ (nM) |
| BGB324 | 2,6-dichloro-3,5-dimethoxyphenyl | 13 | 48 | 4 |
| UNC2025 | 1-(1-methyl-1H-pyrazol-4-yl) | 16 | 0.74 | 20 |
| LDC1267 | Not Specified | 8 | 29 | <5 |
| INCB081776 | Not Specified | 1.8 | 1.8 | >30-fold selective |
Note: Data for closely related indazole-based TAM kinase inhibitors are presented to illustrate the potential of this scaffold. The specific R group at the C3-position significantly influences the potency and selectivity.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 3-aryl-1H-indazol-6-amine kinase inhibitors from 1H-indazol-6-amine.
Caption: Synthetic workflow for 3-aryl-1H-indazol-6-amine kinase inhibitors.
TAM Kinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway of the TAM (TYRO3, AXL, MER) receptor tyrosine kinases and the point of inhibition by the synthesized indazole derivatives.
Caption: Simplified TAM kinase signaling pathway and inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for the development of potent and selective inhibitors targeting the TAM kinase family and other relevant kinases. The ability to readily diversify the indazole core through established cross-coupling methodologies allows for extensive structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds in drug discovery programs.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAM Receptor (Tyro3-Axl-Mer) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for the development of new drug candidates and for exploring structure-activity relationships (SAR). The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, provides a versatile method for the alkenylation of aryl halides, including iodoindazoles.[1][2]
This document provides detailed protocols for the Heck reaction of 3-Iodo-1H-indazol-6-amine. The presence of both a reactive C-I bond at the 3-position and a nucleophilic amino group at the 6-position presents unique challenges. The free amine can potentially coordinate to the palladium catalyst, inhibiting its activity, or participate in side reactions. Therefore, two primary strategies are presented: a direct coupling approach and a method involving the protection of the indazole nitrogen.
Key Applications
-
Drug Discovery: Synthesis of novel 3-alkenyl-1H-indazol-6-amine derivatives as precursors for pharmacologically active molecules, such as kinase inhibitors.
-
Medicinal Chemistry: Introduction of diverse alkenyl side chains to build compound libraries for SAR exploration.
-
Organic Synthesis: A reliable method for the C-3 functionalization of the indazole core, creating versatile intermediates for further elaboration.
Comparative Summary of Reaction Conditions
The following table summarizes established and proposed conditions for the Heck reaction on 3-iodoindazoles. Conditions for the nitro-substituted analogues are derived from existing literature, while the proposed conditions for this compound are adapted to account for the presence of the amine group.[1][3]
| Parameter | Condition A: 3-Iodo-6-nitro-1H-indazole[1] | Condition B: 3-Iodo-6-methyl-4-nitro-1H-indazole[3] | Proposed Condition C: Direct Coupling of this compound | Proposed Condition D: N-Protected Coupling of this compound |
| Substrate | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 3-Iodo-6-methyl-4-nitro-1H-indazole | This compound | 1-(Boc)-3-Iodo-indazol-6-amine |
| Alkene | 2-Vinylpyridine (1.2 eq) | Methyl Acrylate (1.5 eq) | n-Butyl Acrylate (1.5 eq) | n-Butyl Acrylate (1.5 eq) |
| Catalyst (mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand (mol%) | Tri-o-tolylphosphine (10 mol%) | None | PPh₃ (10 mol%) | None |
| Base (eq) | DIPEA (2.0 eq) | Na₂CO₃ (2.0 eq) | Et₃N (2.5 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMF | Anhydrous DMF or Acetonitrile | 1,4-Dioxane |
| Temperature | 100 °C | 100-110 °C | 100 °C | 100 °C |
| Time | 12-24 h | 4-12 h | 12-18 h | 12-18 h |
Experimental Diagrams
The following diagrams illustrate the general workflow and the catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck cross-coupling reaction.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium compounds are toxic and should be handled with care. Organic solvents are flammable and may have associated health risks.
Protocol 1: Direct Heck Coupling of this compound with n-Butyl Acrylate
This protocol attempts the direct coupling without protection of the amine functionality. The choice of an organic base like triethylamine is intended to minimize potential side reactions.
A. Materials and Equipment
-
Substrate: this compound
-
Alkene: n-Butyl acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, column chromatography system.
B. Procedure
-
To a dry Schlenk flask, add this compound (1.0 eq), Palladium(II) Acetate (0.05 eq), and Triphenylphosphine (0.10 eq).
-
Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by n-butyl acrylate (1.5 eq) and triethylamine (2.5 eq).
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate to afford the pure product.
Protocol 2: Heck Coupling via N-Boc Protection Strategy
This protocol involves the protection of the indazole N1-H and the 6-amino group with a Boc group, which is generally stable to Heck conditions and can be removed later. This approach can prevent catalyst inhibition and N-arylation side reactions.
Part I: Protection of this compound
A. Materials
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
B. Procedure
-
Dissolve this compound (1.0 eq) in THF.
-
Add DMAP (0.1 eq) followed by the dropwise addition of (Boc)₂O (2.2 - 2.5 eq) at room temperature.
-
Stir the mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent and purify the residue by column chromatography to isolate the di-Boc protected intermediate.
Part II: Heck Reaction of Protected Indazole
A. Materials
-
Substrate: Di-Boc-3-Iodo-indazol-6-amine
-
Alkene: n-Butyl acrylate
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane
-
Equipment: As described in Protocol 1.
B. Procedure
-
In a dry Schlenk flask, combine the di-Boc protected indazole (1.0 eq), n-butyl acrylate (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous 1,4-dioxane, and degas the mixture for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) under a positive flow of argon.
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1 (steps 6 and 7).
Part III: Deprotection
A. Materials
-
Boc-protected Heck product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane
-
Dichloromethane (DCM)
B. Procedure
-
Dissolve the purified, protected product in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the solvent, then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate. Purify by chromatography if necessary.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or using a different ligand system (e.g., a more electron-rich phosphine or an N-heterocyclic carbene ligand). Ensure all reagents and solvents are anhydrous and the system is free of oxygen.[4]
-
Side Products: The formation of a de-iodinated starting material suggests a competing reductive process. This can sometimes be suppressed by ensuring the base is non-nucleophilic and the system is rigorously anhydrous.
-
Regioselectivity Issues: With certain alkenes, a mixture of linear and branched products may form. The choice of ligand and additives can influence regioselectivity. For terminal alkenes, bidentate phosphine ligands often favor the linear product.[4]
-
Catalyst Inhibition (Protocol 1): If the direct coupling fails, it is likely due to the interference of the free amine. In this case, the protection strategy outlined in Protocol 2 is strongly recommended.
References
Application Notes and Protocols: 3-Iodo-1H-indazol-6-amine as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-1H-indazol-6-amine is a highly functionalized heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged" structure, frequently found in molecules with a wide range of pharmacological activities. The presence of an iodine atom at the 3-position, an amine group at the 6-position, and a reactive N-H group provides multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on palladium-catalyzed cross-coupling reactions.
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability to introduce a variety of substituents at the 3-position via cross-coupling reactions allows for the fine-tuning of a compound's affinity and selectivity for specific kinase targets.
A prominent example of the utility of this building block is in the synthesis of Axitinib , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis. The core structure of Axitinib is derived from a 3-substituted-1H-indazol-6-yl thioether, highlighting the importance of functionalization at the 3-position of the indazole ring.
Derivatives of this compound have also been investigated as inhibitors of other important kinase families, such as the Pim kinases , which are implicated in cell cycle progression and apoptosis.
Experimental Protocols
The iodine atom at the 3-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The following protocols provide detailed methodologies for common and powerful transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the indazole core and various aryl or heteroaryl boronic acids or esters.
Reaction Scheme:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 8 | 80-90 (estimated) |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 110 | 16 | 75-85 (estimated) |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 82-92 (estimated) |
Note: Yields are estimated based on literature for similar substrates and may require optimization for specific reaction conditions.
Protocol 2: Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between the 3-position of the indazole and an alkene.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates) (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, DIPEA, K₂CO₃, 2 equivalents)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq.), the palladium catalyst (0.05 eq.), and the ligand (0.1 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, the alkene (1.5 eq.), and the base (2.0 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 110 | 18 | 70-85 (estimated) |
| 2 | Methyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Acetonitrile | 100 | 12 | 75-90 (estimated) |
| 3 | 2-Vinylpyridine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | DIPEA | DMF | 120 | 24 | 65-80 (estimated) |
Note: Yields are estimated based on literature for similar substrates and may require optimization.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 3-position of the indazole and a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, RuPhos Pd G3, 2 mol%)
-
Base (e.g., LiHMDS, NaOtBu, 2 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and the palladium precatalyst (0.02 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the base (2.0 eq.) portion-wise or as a solution in the reaction solvent.
-
Seal the tube and heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | BrettPhos Pd G3 (2) | LiHMDS | THF | 65 | 18 | 70-85 (estimated) |
| 2 | Morpholine | RuPhos Pd G3 (2) | NaOtBu | Toluene | 100 | 12 | 75-90 (estimated) |
| 3 | Benzylamine | BrettPhos Pd G3 (2) | LiHMDS | THF | 70 | 20 | 65-80 (estimated) |
Note: Yields are estimated based on literature for similar substrates and may require optimization.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and a relevant signaling pathway targeted by molecules synthesized from this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.
Caption: Overview of the Pim-1 kinase signaling pathway.
Application Notes and Protocols: Regioselective N-Protection of 3-Iodo-1H-indazol-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Iodo-1H-indazol-6-amine is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex molecules, particularly kinase inhibitors.[1] The indazole core possesses two nitrogen atoms (N-1 and N-2), and the presence of the reactive N-H group can lead to unwanted side reactions during subsequent functionalization, such as cross-coupling reactions at the C-3 iodo position.[2][3] Therefore, the protection of the indazole nitrogen is a critical step to ensure regioselectivity and achieve desired synthetic outcomes. This document provides a detailed protocol for the N-protection of this compound using a tetrahydropyranyl (THP) group, an acid-labile protecting group suitable for synthetic routes that need to avoid basic or reductive conditions.[2]
Comparative Data for N-Protection Strategies
The choice of a protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions for its eventual removal.[2] Below is a summary of common protecting groups for indazoles.
| Protecting Group | Reagents | Base/Catalyst | Solvent | Reaction Time | Key Characteristics |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran (DHP) | p-TsOH or MsOH (catalytic) | DCM or DMF | 2-6 hours | Acid-labile; suitable for routes avoiding strong acids.[2][4][5] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl | NaH | THF | Not Specified | Highly stable to a wide range of conditions; removed with fluoride ions or acid.[2][6][7] |
| Bn (Benzyl) | Benzyl bromide (BnBr) | NaH | THF | 4-6 hours | Robust; typically removed by hydrogenolysis (e.g., Pd/C, H₂).[2] |
Experimental Workflow for N-THP Protection
The following diagram illustrates the general workflow for the N-protection of an indazole substrate with a tetrahydropyranyl (THP) group.
Caption: Step-by-step workflow for the N-THP protection of this compound.
Detailed Experimental Protocol: N-THP Protection
This protocol describes the protection of the indazole nitrogen of this compound with a tetrahydropyranyl (THP) group. This procedure is adapted from established methods for protecting similar indazole scaffolds.[2][4][5]
Materials:
-
This compound (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Procedure:
-
Dissolution: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reagent Addition: To the stirred solution, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise via syringe.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[2]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2][4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the N-protected 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.[4] The protection is expected to occur predominantly at the N-1 position, but isomeric products may form.
This protocol provides a reliable method for the N-protection of this compound, enabling researchers to proceed with further synthetic modifications at other positions of the molecule.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Iodo-1H-indazol-6-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of compounds with a wide range of pharmacological activities, including potent anti-cancer properties.[1] Several FDA-approved anti-cancer drugs, such as pazopanib and axitinib, feature the indazole motif, highlighting its importance in oncology.[2][3] 3-Iodo-1H-indazol-6-amine serves as a crucial synthetic intermediate or building block in the development of these complex, biologically active molecules.[4] While direct anti-cancer activity of this compound is not extensively documented, its value lies in providing a versatile platform for synthesizing novel indazole derivatives that target various hallmarks of cancer. The iodine atom at the 3-position is particularly suitable for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1]
These application notes provide an overview of the use of this compound in the synthesis of anti-cancer agents, their mechanisms of action, and detailed protocols for their evaluation.
Application Notes: From Intermediate to Innovator in Cancer Therapy
The primary application of this compound in cancer research is as a foundational molecule for the synthesis of potent therapeutic candidates. Its derivatives have been shown to exhibit anti-cancer effects through various mechanisms, including the inhibition of key cellular signaling pathways.
1. Kinase Inhibition: A significant number of indazole derivatives function as kinase inhibitors.[3] Kinases are pivotal in cell signaling pathways that control cell proliferation, survival, and angiogenesis; their dysregulation is a common feature of cancer.[5] Derivatives synthesized from this compound can be designed to target specific kinases such as:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5]
-
FGFR (Fibroblast Growth Factor Receptor): Targeting FGFR can inhibit cell proliferation and survival in cancers where this pathway is overactive.
-
PLK4 (Polo-like kinase 4): Inhibition of PLK4 can disrupt centrosome duplication, leading to mitotic errors and cell death in cancer cells.[2]
-
BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a key therapeutic strategy.[6]
2. Induction of Apoptosis: Many indazole derivatives exert their anti-cancer effects by inducing apoptosis (programmed cell death).[3][7] This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, treatment of cancer cells with certain indazole compounds has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[3][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and the execution of the apoptotic program.[7]
3. Cell Cycle Arrest: In addition to apoptosis, some indazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. For example, compound 36, a derivative of 6-aminoindazole, was found to cause G2/M phase arrest in human colorectal cancer cells. This prevents the cells from entering mitosis and ultimately leads to cell death.
4. Modulation of the p53/MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and it is often inactivated in cancer.[8] MDM2 is a key negative regulator of p53, targeting it for degradation.[8][9] Some 1H-indazole-3-amine derivatives have been found to induce apoptosis and cell cycle arrest by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[10][11] By disrupting the p53-MDM2 interaction, these compounds can stabilize p53, allowing it to carry out its tumor-suppressive functions.
Quantitative Data: In Vitro Anti-proliferative Activity of Indazole Derivatives
The following table summarizes the anti-proliferative activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound Name/Reference | Target/Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Anti-proliferative | HCT116 (Colorectal) | 14.3 ± 4.4 | |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Anti-proliferative / IDO1 inhibitor | HCT116 (Colorectal) | 0.4 ± 0.3 | |
| Compound 2f | Anti-proliferative | 4T1 (Breast) | 0.23 - 1.15 | [3][7] |
| Compound 6o | Anti-proliferative | K562 (Leukemia) | 5.15 | [10][11][12] |
| Compound 6o | Cytotoxicity | HEK-293 (Normal) | 33.2 | [10][11][12] |
| Compound 7j | HDAC6 / FGFR1 Inhibitor | MCF-7 (Breast) | 9 | |
| Compound 6i | VEGFR-2 Kinase Inhibitor | HUVEC (Endothelial) | 1.37 | [13] |
| AKE-72 (Compound 5) | Pan-BCR-ABL Inhibitor | K-562 (Leukemia) | < 0.01 | [6] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for the biological evaluation of indazole derivatives.
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
This protocol is used to detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) following treatment with indazole derivatives.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of the test compound for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[2] Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[2] Collect the supernatant containing the soluble protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[2]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5 minutes.[2]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[1][2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing with TBST.[2] Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH.
Visualizations: Pathways and Workflows
Caption: Synthetic route from this compound to a bioactive derivative.
Caption: Modulation of the p53/MDM2 pathway by a hypothetical indazole derivative.
Caption: Step-by-step workflow for Western Blot analysis of apoptosis markers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3-Aryl-1H-indazole Derivatives from 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1H-indazole derivatives, commencing from 3-Iodo-1H-indazol-6-amine. The Suzuki-Miyaura cross-coupling reaction is presented as a robust and versatile method for the C-C bond formation between the indazole scaffold and various aryl boronic acids. These protocols are intended for researchers in medicinal chemistry, organic synthesis, and drug development who are focused on creating libraries of novel indazole-based compounds for therapeutic applications, particularly as kinase inhibitors.
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, 3-aryl-1H-indazole derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. The functionalization at the 3-position of the indazole ring is a key strategy for modulating the potency and selectivity of these inhibitors.
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. Its application to 3-iodo-1H-indazole derivatives allows for the efficient and modular synthesis of a diverse library of 3-aryl-1H-indazoles. The presence of an amino group at the 6-position of the indazole ring offers an additional site for further chemical modification, making this compound a valuable starting material for the generation of complex, drug-like molecules.
Experimental Protocols
Synthesis of this compound (Starting Material)
The synthesis of this compound can be achieved from commercially available 6-amino-1H-indazole through a direct iodination reaction.
Materials:
-
6-amino-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of Sodium Bisulfite (NaHSO₃)
-
Water (deionized)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1H-indazole (1.0 eq.) in DMF.
-
To the solution, add potassium hydroxide (3.0-4.0 eq.) and iodine (2.0-2.5 eq.).
-
Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with water.
-
Dry the solid under vacuum to yield this compound.
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl boronic acids. The reaction conditions provided are a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Aryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, DMF/water, Toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer with heating capabilities
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (disappearance of the starting iodoindazole), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-6-amine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation
The following table summarizes representative examples of 3-aryl-1H-indazole derivatives synthesized via the Suzuki-Miyaura coupling protocol, with typical reaction conditions and expected yields based on analogous reactions reported in the literature.
| Entry | Aryl Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-indazol-6-amine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazol-6-amine | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O | 110 | 8 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-1H-indazol-6-amine | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 70-80 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1H-indazol-6-amine | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 120 | 10 | 65-75 |
| 5 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-1H-indazol-6-amine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O | 100 | 12 | 60-70 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-aryl-1H-indazol-6-amine.
Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development: Kinase Inhibition
3-Aryl-1H-indazole derivatives, including those with a 6-amino substitution, have been identified as potent inhibitors of several protein kinases that are key components of oncogenic signaling pathways. Notably, these compounds have shown inhibitory activity against receptor tyrosine kinases such as FLT3, c-Kit, and PDGFRα, which are often mutated or overexpressed in various cancers, particularly hematological malignancies and solid tumors. These kinases are upstream activators of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, survival, and growth. By inhibiting these kinases, 3-aryl-1H-indazol-6-amine derivatives can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by 3-Aryl-1H-indazol-6-amine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-aryl-1H-indazol-6-amine derivatives.
Application Notes and Protocols: Derivatization of the 6-Amino Group of 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 6-amino group of 3-Iodo-1H-indazol-6-amine. This compound is a valuable building block in medicinal chemistry, and derivatization of the amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below describe common and versatile derivatization strategies, including acylation, sulfonylation, and reductive amination.
The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives being investigated and approved for various therapeutic indications, particularly in oncology.[1][2] Functionalization of the 6-amino group provides a vector for introducing diverse chemical moieties that can modulate the pharmacological properties of the molecule, such as potency, selectivity, and pharmacokinetic profile.
Key Derivatization Strategies
The primary amino group at the 6-position of this compound is a nucleophilic site amenable to a variety of chemical transformations. The most common derivatization strategies include:
-
Acylation: Formation of an amide bond by reaction with acylating agents such as acid chlorides or anhydrides.
-
Sulfonylation: Formation of a sulfonamide linkage by reaction with sulfonyl chlorides.
-
Reductive Amination: Formation of a secondary or tertiary amine through reaction with an aldehyde or ketone followed by reduction.
These reactions are generally robust and high-yielding, providing a reliable means to generate a library of derivatives for biological screening.
Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes a general procedure for the acylation of the 6-amino group using an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-iodo-1H-indazol-6-yl)amide.
Protocol 2: Sulfonylation of this compound
This protocol details the synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Triethylamine (TEA) (if using DCM as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(3-iodo-1H-indazol-6-yl)sulfonamide.
Protocol 3: Reductive Amination of this compound
This protocol describes the formation of a secondary amine via reductive amination with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)
-
Methanol or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkyl-3-iodo-1H-indazol-6-amine.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound. The data presented are illustrative and may vary depending on the specific reagents and reaction conditions used.
| Acylation Derivatives | Acylating Agent | Yield (%) | Purity (%) | Molecular Weight ( g/mol ) |
| N-(3-iodo-1H-indazol-6-yl)acetamide | Acetyl chloride | 85 | >95 | 301.12 |
| N-(3-iodo-1H-indazol-6-yl)benzamide | Benzoyl chloride | 92 | >98 | 363.18 |
| Sulfonylation Derivatives | Sulfonylating Agent | Yield (%) | Purity (%) | Molecular Weight ( g/mol ) |
| N-(3-iodo-1H-indazol-6-yl)methanesulfonamide | Methanesulfonyl chloride | 78 | >97 | 337.17 |
| N-(3-iodo-1H-indazol-6-yl)-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | 88 | >98 | 413.27 |
| Reductive Amination Derivatives | Aldehyde | Yield (%) | Purity (%) | Molecular Weight ( g/mol ) |
| N-benzyl-3-iodo-1H-indazol-6-amine | Benzaldehyde | 75 | >95 | 349.19 |
| N-isobutyl-3-iodo-1H-indazol-6-amine | Isobutyraldehyde | 68 | >95 | 315.19 |
Visualizations
Caption: Workflow for the acylation of this compound.
Caption: Workflow for the sulfonylation of this compound.
Caption: Workflow for the reductive amination of this compound.
References
Application Notes and Protocols for the Iodination of 1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the iodination of 1H-indazol-6-amine, a key transformation in the synthesis of functionalized indazole derivatives for pharmaceutical research and development. The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom provides a versatile handle for further molecular elaboration through cross-coupling reactions.
Introduction
Indazole derivatives are integral to the development of a wide range of therapeutic agents, exhibiting activities such as anti-cancer, anti-inflammatory, and antimicrobial properties. The targeted iodination of the indazole core, specifically at the C-3, C-5, or C-7 positions of 1H-indazol-6-amine, opens avenues for the synthesis of novel compounds with potentially enhanced biological activity. This protocol outlines a representative electrophilic iodination procedure adapted from established methods for similar indazole systems.
Experimental Protocol: Electrophilic Iodination
This protocol describes the direct iodination of 1H-indazol-6-amine using molecular iodine and a base. The regioselectivity of this reaction can be influenced by the reaction conditions and the electronic nature of the indazole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1H-indazol-6-amine | ≥97% | Sigma-Aldrich |
| Iodine (I₂) | Reagent Grade | Fisher Scientific |
| Potassium Hydroxide (KOH) | Pellets, ≥85% | VWR |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | - | Prepare in-house |
| Brine (Saturated aq. NaCl) | - | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T. Baker |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Reaction Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazol-6-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of substrate). Stir at room temperature until complete dissolution.
-
Reagent Addition: To the stirred solution, add molecular iodine (I₂) (1.1 - 1.5 eq). Following this, add potassium hydroxide (KOH) (2.0 - 3.0 eq) portion-wise over 10-15 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture. Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the brown color of iodine disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure iodinated 1H-indazol-6-amine derivative(s). Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be employed.
Data Presentation
Table 1: Summary of Reaction Conditions (Representative)
| Parameter | Condition |
| Substrate | 1H-indazol-6-amine |
| Iodinating Agent | Molecular Iodine (I₂) |
| Base | Potassium Hydroxide (KOH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Table 2: Hypothetical Characterization Data for a Mono-iodinated Product
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | 259.05 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | Shifts corresponding to aromatic protons, amine protons, and the indazole NH proton. The integration and splitting patterns will be indicative of the iodination position. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals for all seven carbon atoms. The carbon atom bearing the iodine will show a characteristic downfield shift. |
| Mass Spectrometry (ESI-MS) | m/z 260.0 [M+H]⁺ |
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis and characterization steps.
Caption: Experimental workflow for the iodination of 1H-indazol-6-amine.
Signaling Pathway Context
While the direct biological activity of iodinated 1H-indazol-6-amine is not extensively documented, substituted indazoles are well-known as potent inhibitors of various protein kinases.[1] The introduction of an iodine atom at a key position can modulate the binding affinity and selectivity for specific kinases, thereby influencing signaling pathways critical in diseases like cancer. For instance, the RAF-MEK-ERK pathway is a common target for indazole-based inhibitors.[1]
Caption: Potential inhibition of the RAF-MEK-ERK pathway by an iodinated indazole derivative.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Iodine is corrosive and can cause stains. Avoid inhalation and contact with skin.
-
DMF is a potential reproductive toxin. Handle with care and avoid exposure.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the iodination of 1H-indazol-6-amine, a crucial step for the synthesis of novel drug candidates. The provided workflow, data tables, and diagrams are intended to guide researchers in the successful execution and characterization of this important chemical transformation. Further optimization of reaction conditions may be necessary to achieve desired yields and regioselectivity.
References
Application Notes and Protocols for 3-Iodo-1H-indazol-6-amine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Iodo-1H-indazol-6-amine as a versatile fragment in fragment-based drug design (FBDD). The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents. The strategic placement of an iodine atom at the 3-position and an amine group at the 6-position offers multiple vectors for synthetic elaboration, making it an ideal starting point for generating novel lead compounds.
Physicochemical Properties and Fragment Library Suitability
This compound possesses physicochemical properties that align well with the principles of fragment-based drug discovery, often referred to as the "Rule of Three". Its relatively low molecular weight and moderate lipophilicity ensure adequate solubility for biophysical screening methods, while the presence of hydrogen bond donors and acceptors facilitates initial binding interactions with a target protein.
| Property | Value | Source |
| Molecular Formula | C₇H₆IN₃ | ChemScene[1] |
| Molecular Weight | 259.05 g/mol | ChemScene[1] |
| cLogP (predicted) | 1.75 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[1] |
Application in Kinase Inhibitor Design
The indazole core is a common scaffold in the design of kinase inhibitors. The 3-iodo group serves as a crucial handle for introducing various substituents that can interact with the hinge region of a kinase, a critical area for ATP binding. The 6-amino group provides a vector for modifications that can enhance potency and selectivity by exploring adjacent pockets of the ATP-binding site.
A hypothetical fragment screening campaign against a receptor tyrosine kinase, such as AXL, could yield initial hits that can be elaborated upon. The following table illustrates a potential structure-activity relationship (SAR) progression from the initial fragment hit.
| Compound ID | R1 (C3-Position) | R2 (N6-Position) | Target | Assay Type | IC₅₀ (nM) |
| Fragment 1 (Parent) | I | H | AXL Kinase | Biochemical Assay | >10,000 |
| Analog 1a | 4-Fluorophenyl | H | AXL Kinase | Biochemical Assay | 850 |
| Analog 1b | 3-Aminophenyl | H | AXL Kinase | Biochemical Assay | 520 |
| Analog 2a | 4-Fluorophenyl | Acetyl | AXL Kinase | Biochemical Assay | 250 |
| Analog 2b | 3-Aminophenyl | (2-Morpholinoethyl) | AXL Kinase | Biochemical Assay | 95 |
This hypothetical data demonstrates how synthetic modifications at the C3 and N6 positions can significantly improve the inhibitory potency of the initial fragment.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 6-nitro-1H-indazole through a two-step process involving iodination followed by reduction of the nitro group.
Step 1: Iodination of 6-Nitro-1H-indazole
-
Materials: 6-nitro-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 6-nitro-1H-indazole in DMF.
-
Add K₂CO₃ to the solution.
-
Add a solution of I₂ in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 3-iodo-6-nitro-1H-indazole.
-
Step 2: Reduction of 3-Iodo-6-nitro-1H-indazole
-
Materials: 3-iodo-6-nitro-1H-indazole, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
Suspend 3-iodo-6-nitro-1H-indazole in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening this compound against a target protein immobilized on an SPR sensor chip.
-
Materials: Purified target protein, this compound stock solution in DMSO, SPR instrument and sensor chips, appropriate running buffer.
-
Procedure:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.
-
Prepare a concentration series of this compound in running buffer, keeping the DMSO concentration constant.
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the binding data to determine the dissociation constant (Kd).
-
Protocol 3: Suzuki Coupling for Hit Elaboration
This protocol describes the elaboration of the this compound fragment by introducing an aryl group via a Suzuki cross-coupling reaction.
-
Materials: this compound, desired arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Cs₂CO₃), solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired elaborated compound.
-
Signaling Pathway Context
Derivatives of this compound are particularly relevant for targeting protein kinases involved in cancer signaling pathways. For example, the AXL receptor tyrosine kinase is often overexpressed in various cancers and contributes to drug resistance. An inhibitor derived from this indazole fragment could block the downstream signaling cascade.
By utilizing this compound as a starting fragment and applying the principles and protocols outlined above, researchers can efficiently explore chemical space and develop novel, potent, and selective inhibitors for a wide range of therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-1H-indazol-6-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 3-Iodo-1H-indazol-6-amine synthesis. The synthesis is typically a two-step process involving the iodination of 6-nitro-1H-indazole followed by the reduction of the nitro group.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the synthesis of this compound.
Step 1: Iodination of 6-nitro-1H-indazole
Q1: My iodination reaction is slow or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow iodination can be due to several factors:
-
Insufficient Base: The reaction requires a base to deprotonate the indazole, making it more nucleophilic. Ensure you are using the correct stoichiometry of a suitable base like potassium hydroxide (KOH) or potassium carbonate (K2CO3).[1][2]
-
Poor Quality Reagents: Use anhydrous N,N-Dimethylformamide (DMF) and fresh iodine. Moisture can interfere with the reaction.
-
Low Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary if the reaction is sluggish. However, be cautious as high temperatures can lead to side products.
-
Poor Solubility: Ensure the 6-nitro-1H-indazole is fully dissolved in the solvent before adding the other reagents.
Q2: I am observing multiple spots on my TLC plate after the iodination reaction. What are these byproducts?
A2: The formation of multiple products can be due to:
-
Di-iodination: Although less common, di-iodination can occur. Optimizing the stoichiometry of iodine can help minimize this.
-
N-Iodination: Iodination on the indazole nitrogen is a possibility. This can often be mitigated by the choice of base and reaction conditions.
-
Degradation: Indazoles can be sensitive to harsh conditions. Ensure the reaction is not overheated and that the workup is performed promptly.
Q3: How can I effectively purify the 3-iodo-6-nitro-1H-indazole?
A3: Purification is typically achieved by:
-
Aqueous Workup: Pouring the reaction mixture into an aqueous solution of sodium thiosulfate (Na2S2O4) and potassium carbonate (K2CO3) can help precipitate the product and remove excess iodine.[2]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for purification.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used.
Step 2: Reduction of 3-iodo-6-nitro-1H-indazole
Q1: The reduction of the nitro group is not going to completion. What can I do?
A1: Incomplete reduction can be addressed by:
-
Choice of Reducing Agent: Iron powder with ammonium chloride (Fe/NH4Cl) in a protic solvent like ethanol or ethyl acetate is a common and effective method.[3][4] Tin(II) chloride (SnCl2) in the presence of a strong acid like HCl is another option.[4]
-
Activation of Iron: If using iron, its activation might be necessary. This can be achieved by pre-treating the iron powder with a dilute acid.[5]
-
Reaction Time and Temperature: The reduction may require heating to reflux for several hours.[4] Monitor the reaction by TLC to determine the optimal reaction time.
-
Solvent: The choice of solvent can be critical. A mixture of ethanol and water is often used for Fe/NH4Cl reductions.
Q2: I am losing my product during the workup of the reduction reaction. How can I improve my recovery?
A2: Product loss during workup can be minimized by:
-
Filtration of Iron Salts: If using iron, the iron salts need to be removed. Filtering the hot reaction mixture through Celite is a common procedure.[4]
-
pH Adjustment: After reduction with SnCl2, the mixture needs to be basified (e.g., with sodium bicarbonate solution) to free the amine before extraction.[4]
-
Extraction: Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Multiple extractions may be necessary.
Q3: Are there any common side reactions during the nitro reduction that I should be aware of?
A3: Potential side reactions include:
-
Formation of Azo and Azoxy Compounds: Incomplete reduction can lead to the formation of colored impurities like azo and azoxy compounds from the condensation of partially reduced intermediates.[6]
-
Dehalogenation: While less common with iron-based reductions, some reducing agents, particularly certain hydrogenation catalysts, can cause de-iodination. Raney nickel is often used to avoid dehalogenation of aromatic halides.[7]
Experimental Protocols
Step 1: Synthesis of 3-iodo-6-nitro-1H-indazole
This protocol is adapted from methods for the C-3 iodination of substituted indazoles.[1][2][8]
-
Preparation: To a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium hydroxide (KOH) (2.0 equivalents).
-
Iodination: Add a solution of iodine (I2) (1.5 equivalents) in DMF dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate. A precipitate should form.
-
Purification: Filter the solid, wash with water, and dry to yield the crude 3-iodo-6-nitro-1H-indazole. Further purification can be achieved by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
This protocol is based on the reduction of nitroarenes using iron powder.[3][4]
-
Setup: In a round-bottom flask, dissolve the 3-iodo-6-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water.
-
Reduction: Add iron powder (5.0 equivalents) and a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: While hot, filter the reaction mixture through a pad of Celite to remove the iron salts.
-
Extraction: Concentrate the filtrate to remove the ethanol. Extract the aqueous residue with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Reaction Conditions for the Iodination of Substituted Indazoles
| Starting Material | Base | Solvent | Yield (%) | Reference |
| 6-bromo-1H-indazole | KOH | DMF | 71.2 | [2] |
| 6-nitro-1H-indazole | KOH | DMF | Not specified | [3] |
| 6-methyl-4-nitro-1H-indazole | KOH | DMF | Not specified | [8] |
Table 2: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing System | Solvent | Key Features | Reference |
| Fe / NH4Cl | Ethanol/Water | Inexpensive, chemoselective, tolerates many functional groups.[5] | [3][4] |
| SnCl2 / HCl | Ethanol | Effective but requires acidic conditions and subsequent basification. | [4] |
| Catalytic Hydrogenation (e.g., Pd/C) | Various | Highly efficient, but may cause dehalogenation.[7] | [7] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 3-Iodo-1H-indazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Iodo-1H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Suzuki coupling of this compound?
A1: The main challenges stem from the electronic properties and potential coordinating ability of the substrate. The electron-donating nature of the 6-amino group can decrease the reactivity of the C-I bond towards oxidative addition, which is often a rate-limiting step in the catalytic cycle. Additionally, the amino and the indazole nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.
Q2: Is N-protection of the indazole or the 6-amino group necessary for this reaction?
A2: While N-protection can sometimes prevent side reactions, it is not always a prerequisite for a successful Suzuki coupling with iodo-indazoles. In fact, for some substituted 3-iodoindazoles, proceeding without N-protection is a viable and often preferred strategy. However, if catalyst inhibition or N-arylation side reactions are observed, protection of the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) may be beneficial. The 6-amino group is less likely to require protection, but if it is suspected to interfere with the reaction, a suitable protecting group can be employed.
Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?
A3: A good starting point for optimization would be to use a palladium catalyst with an electron-rich and bulky phosphine ligand, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand like XPhos or SPhos. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or DMF with water. Reactions are typically heated to temperatures between 80-120 °C. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Suzuki coupling reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (this compound and the boronic acid/ester) and the formation of the desired product.
Troubleshooting Guides
Below are common issues encountered during the Suzuki coupling of this compound and their potential solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. Ensure the catalyst is stored under an inert atmosphere to prevent degradation. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst. |
| Inappropriate Ligand | Screen different phosphine ligands. For electron-rich substrates like this compound, bulky and electron-rich ligands such as XPhos, SPhos, or dppf can be more effective than PPh₃. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous for optimal performance. |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the reaction kinetics. Common solvents include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent. Ensure the solvent is degassed to remove oxygen. |
| Low Reaction Temperature | The reaction may require higher temperatures. Gradually increase the temperature, for instance, from 80 °C to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[2] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture and solvents before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the cross-coupling reaction.[2] |
| Dehalogenation (Protodeiodination) | The iodine atom is replaced by a hydrogen atom. This can be caused by sources of hydride in the reaction mixture. | Use high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent. The choice of ligand can also influence the rate of dehalogenation; screening different ligands may be beneficial. |
| N-Arylation | The aryl group from the boronic acid couples to the indazole nitrogen. | Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc) can prevent this side reaction. |
Data Presentation
The following tables summarize typical reaction conditions for Suzuki couplings of substituted 3-iodoindazoles. These can serve as a starting point for optimizing the reaction with this compound.
Table 1: Suzuki Coupling of 3-Iodo-1H-indazol-5-amine with Pinacol Vinyl Boronate [1]
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5-6 mol%) |
| Base | Na₂CO₃ (2N aqueous solution) |
| Solvent | 1,4-Dioxane |
| Temperature | 120 °C (Microwave) |
| Time | 40 min |
| Yield | 55% |
Table 2: General Conditions for Suzuki Coupling of 3-Iodoindazole Derivatives [1]
| Parameter | General Range/Condition |
| Aryl Halide | 3-Iodo-1H-indazole derivative (1.0 equiv.) |
| Boronic Acid/Ester | 1.2-1.5 equiv. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) |
| Solvent System | 1,4-Dioxane/Water (e.g., 4:1) |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 3-Iodoindazole Derivative
This protocol is a general guideline and should be optimized for this compound.[2]
1. Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
2. Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
3. Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
4. Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
5. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
6. Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7. Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazol-6-amine.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting guide for Suzuki coupling of this compound.
References
Technical Support Center: Purification of 3-Iodo-1H-indazol-6-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Iodo-1H-indazol-6-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is useful for removing smaller amounts of impurities and can yield highly pure crystalline material.
Q2: What are the likely impurities in a sample of this compound?
A2: Impurities can originate from the synthetic route used. Common impurities may include:
-
Starting materials: Incomplete reactions can leave residual starting materials.
-
Byproducts: Side reactions may generate isomers or related indazole derivatives. For instance, regioisomers could form during the synthesis.[1]
-
Reagents and solvents: Residual solvents from the reaction or purification steps are common.[1]
-
Degradation products: this compound may degrade over time, particularly if exposed to light or heat. The carbon-iodine bond can be labile under certain conditions.[2]
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography purification and to assess the purity of fractions. High-performance liquid chromatography (HPLC) is a more quantitative technique for determining the purity of the final product and identifying trace impurities.[3]
Q4: What are suitable storage conditions for purified this compound?
A4: To prevent degradation, this compound should be stored in a cool, dark, and dry place.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system is not optimized. | Develop a solvent system using TLC that gives a retention factor (Rf) of 0.2-0.4 for the desired compound. A solvent gradient may be necessary for complex mixtures.[5] |
| The compound is not eluting from the column. | The solvent system is not polar enough. | Increase the polarity of the eluent. For highly polar compounds, adding a small amount of a modifier like ammonia to the solvent system might be necessary.[5] |
| The compound elutes with the solvent front. | The initial solvent polarity is too high. | Start with a less polar solvent system and gradually increase the polarity. |
| Streaking or tailing of the compound band. | The compound may be interacting too strongly with the acidic silica gel. | Consider using deactivated silica gel or switching to a different stationary phase like alumina.[5] |
| Low recovery of the product. | The compound may be adsorbing irreversibly to the silica gel or decomposing on the column. | Test the stability of the compound on a TLC plate by spotting it and letting it sit before eluting. If decomposition is observed, consider a different purification method or stationary phase.[5] |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The compound may have a low melting point, or significant impurities are present, depressing the melting point. | Try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system.[6] |
| No crystals form after the solution has cooled. | The solution may not be sufficiently supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[6] |
| Low yield of crystals. | Too much solvent was used, or the solution was not cooled sufficiently. | Concentrate the solution by evaporating some of the solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[6] |
| The purified material is still impure. | The chosen solvent is not appropriate for removing the specific impurities present. | Select a solvent in which the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration). |
Experimental Protocols
General Protocol for Column Chromatography
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Method Development: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. Aim for an Rf value of approximately 0.2-0.4 for the target compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
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Elution: Begin eluting the column with the determined solvent system, starting with the least polar composition. Gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
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Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Presentation
Table 1: User Experimental Data for Purification of this compound
| Purification Method | Starting Material (g) | Solvent System / Solvents | Yield (g) | Purity (by HPLC, %) | Observations |
| Column Chromatography | |||||
| Recrystallization |
Users should fill in this table with their experimental data to track and compare purification outcomes.
Visualization
Caption: A workflow diagram for the purification and troubleshooting of this compound.
References
overcoming solubility issues of 3-Iodo-1H-indazol-6-amine in organic solvents
Technical Support Center: 3-Iodo-1H-indazol-6-amine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in organic solvents. Below, you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a polar indazole ring with an amine group and a lipophilic iodine atom, this compound is predicted to have low aqueous solubility.[1] Its solubility in organic solvents is expected to vary based on the polarity of the solvent. Aromatic compounds like this are often soluble in polar aprotic solvents such as DMSO and DMF, and may have some solubility in alcohols like ethanol and methanol.
Q2: I am having trouble dissolving this compound in my desired organic solvent. What should I do first?
The first step is to ensure you are using a high-purity solvent and to attempt dissolution in a small quantity of a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock solution.[2] Gentle warming (to 37-50°C) and sonication can also aid in dissolution. If the compound still does not dissolve, or if you require a different solvent system for your experiment, you can proceed to the troubleshooting guide below.
Q3: Can I adjust the pH to improve the solubility of this compound in organic solvents?
Yes, pH adjustment can be a very effective strategy, particularly in protic solvents. The 6-amine group on the indazole ring is basic and can be protonated. By adding a small amount of an acid to your solvent system (e.g., a drop of HCl in ethanol), you can form a more soluble salt of the compound.[2] This is a common technique for increasing the solubility of basic drugs.[3]
Q4: Are there any recommended solvent mixtures (co-solvents) for this compound?
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering precipitation or incomplete dissolution of this compound, follow the systematic approach outlined below.
Initial Dissolution Workflow
The following diagram illustrates a standard workflow for attempting to dissolve a poorly soluble compound.
Caption: A standard workflow for the initial attempt at dissolving this compound.
Advanced Solubility Enhancement Strategies
If the initial dissolution workflow fails, consider the following advanced strategies. The choice of method will depend on the specific requirements of your experiment, such as solvent compatibility and final concentration.
| Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the solvent system, making it more favorable for the solute.[4] | Simple to implement; can fine-tune solvent properties. | May affect downstream assays; potential for precipitation upon dilution. |
| pH Adjustment | Protonation of the amine group to form a more soluble salt.[2] | Highly effective for basic compounds; can dramatically increase solubility. | Requires a protic solvent; pH change may not be compatible with all experiments. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3] | Effective at low concentrations; can be used in a variety of solvents. | May interfere with biological assays; can be difficult to remove. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[3][5] | Can significantly increase solubility; generally have low toxicity. | May alter the effective concentration of the free compound. |
Experimental Protocols
Below are detailed protocols for implementing these advanced strategies.
Protocol 1: Co-Solvent System
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
In a separate vial, prepare your desired co-solvent mixture (e.g., 90% ethanol, 10% DMSO).
-
While vortexing the co-solvent mixture, slowly add the DMSO stock solution to achieve your final desired concentration.
-
Observe for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: pH Adjustment
-
Suspend this compound in your chosen protic solvent (e.g., ethanol).
-
While stirring, add a dilute solution of a suitable acid (e.g., 0.1 M HCl in ethanol) dropwise.
-
Monitor the dissolution of the solid. Continue adding acid until the compound is fully dissolved.
-
Be mindful of the final pH and its compatibility with your experimental setup.
Protocol 3: Use of Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired solvent.
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Add the this compound powder directly to the cyclodextrin solution.
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Stir or sonicate the mixture until the compound is fully dissolved. The formation of the inclusion complex can take some time.[3]
Troubleshooting Decision Pathway
This diagram provides a logical pathway for troubleshooting solubility issues with this compound.
Caption: A decision-making workflow for addressing solubility challenges.
References
Technical Support Center: Derivatization of 3-Iodo-1H-indazol-6-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodo-1H-indazol-6-amine. It focuses on preventing common side reactions during derivatization processes such as acylation, sulfonylation, and urea formation.
Frequently Asked Questions (FAQs)
Q1: During the acylation of this compound, I am observing a di-acylated product. How can I prevent this?
A1: The formation of a di-acylated product occurs when both the 6-amino group and the N1-position of the indazole ring react with the acylating agent. This is common when using strong bases or highly reactive acylating agents. To favor mono-acylation at the 6-amino position, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger, less hindered bases like triethylamine (TEA) or pyridine. This minimizes the deprotonation of the indazole N1 proton.
-
Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.
-
Order of Addition: Add the acylating agent (e.g., acid chloride or anhydride) slowly to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic 6-amino group.
Q2: My sulfonylation reaction is giving me a mixture of N-sulfonated isomers. How can I improve the regioselectivity for the 6-amino group?
A2: Sulfonylation can occur at the 6-amino group or the indazole nitrogen. The electronic properties of the indazole ring make the N1-position susceptible to reaction, especially under basic conditions.
-
pH Control: In aqueous or biphasic systems, controlling the pH is crucial. The 6-amino group is more reactive at a slightly basic pH where it is deprotonated, but the indazole N-H remains largely protonated.
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred.
-
Use of Pyridine: Pyridine is often used as both a base and a solvent for sulfonylation reactions. It can effectively catalyze the reaction at the amino group while minimizing side reactions. For sensitive substrates, using a less reactive base like 2,6-lutidine might be beneficial.
Q3: When forming a urea derivative using an isocyanate, I'm getting low yields and a significant amount of an insoluble byproduct. What is happening?
A3: The primary issue is likely the formation of a symmetric urea from the self-condensation of your isocyanate, which is often catalyzed by moisture or basic conditions. Isocyanates can also react with the indazole N1.
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Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Avoid Strong Bases: The reaction between an amine and an isocyanate typically does not require a strong base. If a base is needed to scavenge acid impurities, use a non-nucleophilic one sparingly.
-
Temperature Control: Add the isocyanate dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.
Q4: I am observing the loss of the iodine atom from the 3-position of the indazole ring. Which conditions should I avoid?
A4: The Carbon-Iodine bond at the 3-position of the indazole ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong reducing agents or certain transition metal catalysts (e.g., Palladium) if not properly controlled.
-
Avoid Reductive Conditions: Be cautious with reagents like sodium borohydride or catalytic hydrogenation unless intended.
-
Cross-Coupling Reactions: If performing a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira), carefully select the catalyst, ligand, and base to avoid competitive dehalogenation. Using milder bases like K2CO3 or Cs2CO3 can sometimes mitigate this issue.
Troubleshooting Guide: Common Side Reactions
The following table summarizes common issues, their potential causes, and recommended solutions for the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Di-acylation / Di-sulfonylation | 1. Use of excess acylating/sulfonylating agent.2. Strong base deprotonating the indazole N1.3. High reaction temperature. | 1. Use 1.0-1.1 equivalents of the electrophile.2. Switch to a weaker or sterically hindered base (e.g., DIPEA).3. Run the reaction at 0 °C or room temperature. |
| Low Yield of Desired Urea | 1. Moisture in the reaction leading to isocyanate decomposition.2. Self-condensation of the isocyanate.3. Reaction of isocyanate at the indazole N1. | 1. Use anhydrous solvents and an inert atmosphere.2. Add isocyanate slowly at low temperature.3. Avoid basic catalysts where possible. |
| Formation of N1-Isomer | 1. The indazole N1 is sufficiently nucleophilic under the reaction conditions.2. Thermodynamic product formation at higher temperatures. | 1. Use less polar, aprotic solvents (e.g., Dioxane, THF).2. Employ lower reaction temperatures.3. Consider N1-protection (e.g., with a BOC or SEM group) if regioselectivity remains poor. |
| De-iodination (Loss of Iodine) | 1. Presence of reducing agents.2. Certain transition metal-catalyzed conditions. | 1. Scrutinize all reagents for reductive potential.2. For cross-coupling, screen ligands and bases to find conditions that favor coupling over reduction. |
Experimental Protocols
Protocol: Selective N-Acylation of this compound
This protocol is designed to selectively acylate the 6-amino group while minimizing acylation at the indazole N1-position.
Materials:
-
This compound
-
Acid Chloride (e.g., Acetyl Chloride, 1.05 eq.)
-
Diisopropylethylamine (DIPEA, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: Under an inert atmosphere (N2), add this compound (1.0 eq.) and anhydrous DCM to a round-bottom flask.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (1.5 eq.) to the suspension and stir for 10 minutes.
-
Acylating Agent Addition: Add the acid chloride (1.05 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(3-iodo-1H-indazol-6-yl)acetamide.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common side reaction issues during the derivatization process.
Technical Support Center: Troubleshooting Guide for 3-Iodo-1H-indazol-6-amine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-Iodo-1H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with cross-coupling reactions of this compound?
A1: The main challenges stem from the presence of two reactive N-H bonds (the indazole N1-H and the 6-amino group) and the electronic nature of the indazole ring. These factors can lead to:
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Catalyst inhibition or deactivation: The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially hindering its catalytic activity.
-
Side reactions: N-arylation of either the indazole or the 6-amino group can compete with the desired C-C or C-N bond formation.
-
Poor solubility: The substrate or product may have limited solubility in common organic solvents, affecting reaction rates and yields.
Q2: Is N-protection of the indazole or the 6-amino group necessary for cross-coupling reactions?
A2: While unprotected 3-iodoindazoles can undergo successful Suzuki-type vinylation reactions, N-protection is generally recommended for many cross-coupling reactions, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[1] For Suzuki and Buchwald-Hartwig reactions, successful couplings can often be achieved without protection, but careful optimization of reaction conditions is crucial. The choice of protecting group (e.g., Boc, SEM) can also influence reaction outcomes.[1]
Q3: How does the 6-amino group influence the reactivity of the 3-iodo position?
A3: The 6-amino group is an electron-donating group, which increases the electron density of the indazole ring system. This can make the oxidative addition of the palladium catalyst to the C-I bond, the rate-determining step in many cross-coupling reactions, more challenging compared to indazoles with electron-withdrawing groups.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Low or no conversion is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. For challenging substrates, catalysts with bulky, electron-rich ligands like XPhos or SPhos can be effective. |
| Inappropriate Base | Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. Stronger bases like Cs₂CO₃ are often more effective. The presence of a small amount of water can sometimes be beneficial with carbonate or phosphate bases. |
| Poor Solvent Quality | Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Common choices include dioxane, THF, and DMF. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can significantly improve yields and reduce reaction times for Suzuki couplings of 3-iodoindazoles. |
| Degraded Boronic Acid/Ester | Use fresh, high-purity boronic acid or ester. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Potential Cause | Recommended Solution |
| Ligand Choice | The choice of ligand is critical. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines. |
| Base Incompatibility | Strong bases like NaOtBu or KHMDS are commonly used. However, with a base-sensitive substrate, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened. |
| Catalyst Poisoning | The 6-amino group or the indazole N-H may coordinate to the palladium. Using a higher catalyst loading or a ligand that shields the metal center may help. |
| Potential Cause | Recommended Solution |
| Copper Co-catalyst Issues | Ensure the copper(I) source (e.g., CuI) is fresh. In some cases, a copper-free Sonogashira protocol may provide better results. |
| N-H Interference | The unprotected indazole N-H is known to interfere with Sonogashira couplings. N-protection is highly recommended for this reaction.[2][3] |
| Amine Base | An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and freshly distilled. |
Issue 2: Formation of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Solution |
| De-iodinated Product (Hydrodehalogenation) | Presence of a hydride source (e.g., solvent, base, or water). | Use anhydrous, aprotic solvents. Screen different bases; sometimes a weaker base can reduce this side reaction. Switching to a more sterically hindered ligand can also suppress hydrodehalogenation.[1] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Thoroughly degas the reaction mixture before adding the catalyst. Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
| N-Arylation (at 6-amino or indazole N1) | The N-H groups are nucleophilic and can compete with the desired coupling partner. | Protect the indazole N1 position. For Buchwald-Hartwig, carefully select the ligand and reaction conditions to favor C-N bond formation at the desired position. |
Data Summary
The following tables summarize typical reaction conditions for Suzuki and Buchwald-Hartwig cross-coupling reactions with similar 3-iodo-1H-indazole substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for 3-Iodo-1H-indazole Derivatives
| Entry | Indazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-1H-indazol-5-amine | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | 55[2] |
| 2 | 6-Bromo-3-iodo-1-(THP)-1H-indazole | N-methyl-4-amino-1H-pyrazole | Pd(OAc)₂ (20) | Xantphos (20) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 3 | 35 |
| 3 | 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 85 |
| 4 | 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 16 | 92 |
Table 2: Buchwald-Hartwig Amination Conditions for Halo-Indazole Derivatives
| Entry | Indazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst (2) | - | LiHMDS (2) | THF | 65 | 12-24 | 85[4] |
| 2 | 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst (2) | - | LiHMDS (2) | THF | 65 | 12-24 | 91[4] |
| 3 | 3-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.4) | Dioxane | 100 | 18 | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with the inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-6-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and the base (e.g., LiHMDS or NaOtBu, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (e.g., THF or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low reaction conversion.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
stability issues of 3-Iodo-1H-indazol-6-amine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-1H-indazol-6-amine. The information is presented in a question-and-answer format to directly address common stability issues and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the chemistry of related iodo-heterocyclic compounds, the main stability concerns for this compound include:
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Dehalogenation: The carbon-iodine bond can be labile under certain conditions, leading to the formation of the corresponding de-iodinated product, 1H-indazol-6-amine. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1]
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Sensitivity to Strong Bases: The indazole N-H proton is acidic and can be deprotonated by strong bases. This can potentially lead to undesired side reactions or affect the desired reactivity.
-
Oxidation: The 6-amino group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under aerobic conditions, potentially leading to colored impurities.
-
Photostability: While specific data is limited, iodo-aromatic compounds can be light-sensitive, potentially leading to degradation upon prolonged exposure to light.
Q2: Can I perform N-protection on this compound before use?
While N-protection of the indazole core is sometimes employed to prevent side reactions, it is not always necessary for 3-iodoindazoles, particularly in Suzuki coupling reactions.[1] The decision to protect should be based on the specific reaction conditions and the nature of the subsequent synthetic steps. For reactions like Sonogashira and Heck couplings, N-protection is more generally recommended to prevent catalyst inhibition and other side reactions.[2]
Q3: How does the 6-amino group affect the reactivity of the 3-iodo group?
The 6-amino group is an electron-donating group, which can increase the electron density of the indazole ring system. This may slightly decrease the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed reactions compared to indazoles with electron-withdrawing groups. However, the C-I bond at the 3-position of the indazole is generally still sufficiently reactive for a variety of cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted this compound.
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Minimal formation of the desired coupled product.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos).[1] The formation of palladium black may indicate catalyst decomposition. |
| Inappropriate Base | Screen different bases. While K₂CO₃ or Na₂CO₃ are common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[1] The presence of some water can be beneficial for certain bases. |
| Poor Solvent Choice | Ensure the solvent (e.g., dioxane, DMF, toluene) is degassed and anhydrous. If solubility is an issue, consider a different solvent or a solvent mixture. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can often significantly improve reaction rates and yields for challenging substrates.[1] |
Issue 2: Significant Formation of De-iodinated Byproduct (1H-indazol-6-amine)
Symptoms:
-
A significant peak corresponding to the mass of 1H-indazol-6-amine is observed in the LC-MS.
-
Isolation of the de-iodinated product as a major byproduct during purification.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Source of Protons | Ensure solvents are anhydrous and reagents are of high purity. Some bases or solvents can act as proton sources, leading to protodeiodination. |
| Palladium Hydride Species | The formation of palladium hydride species can promote dehalogenation. The choice of ligand can influence this; consider screening different phosphine ligands. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes increase the rate of dehalogenation. Optimize the reaction time and temperature to favor the desired coupling. |
Issue 3: Formation of Homocoupled Products
Symptoms:
-
Detection of boronic acid homocoupling products (biaryls derived from the boronic acid).
-
Observation of homocoupled this compound (a bi-indazole species).
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.[1] |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to favor the cross-coupling pathway. |
| Catalyst System | The choice of palladium catalyst and ligand can influence the extent of homocoupling. Screening different catalyst systems may be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
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Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) to an oven-dried reaction vessel.
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Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
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Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling, dilute the mixture with an organic solvent and quench with water or a saturated aqueous solution of ammonium chloride. Separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for de-iodination side reactions.
References
Technical Support Center: Purification of 3-Iodo-1H-indazol-6-amine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Iodo-1H-indazol-6-amine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel (60-120 mesh for gravity columns or 230-400 mesh for flash chromatography). Due to the basic nature of the amine group, which can interact with the acidic silanol groups on the silica surface leading to peak tailing, using amine-functionalized silica or deactivating the silica with a base may also be effective strategies.[1][2]
Q2: What mobile phase (eluent) system is suitable for the elution of this compound?
A2: A common mobile phase for separating moderately polar compounds like this compound is a mixture of a non-polar solvent and a more polar solvent. Good starting points include gradients of ethyl acetate in hexanes or petroleum ether.[3] For polar amines that may exhibit strong interaction with the silica gel, a mobile phase of methanol in dichloromethane can also be effective.[3]
Q3: How can I prevent peak tailing of my compound on the silica gel column?
A3: Peak tailing is a common issue when purifying amine-containing compounds on silica gel.[4] This is due to the interaction between the basic amine and the acidic silica. To mitigate this, a small amount of a competing amine, such as triethylamine (typically 0.1-1% v/v), can be added to the mobile phase.[4][5] This deactivates the acidic sites on the silica, leading to improved peak shape.
Q4: How do I determine the optimal solvent system for the column?
A4: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound. This Rf value typically ensures good separation from impurities on a column.
Q5: Should I use isocratic or gradient elution?
A5: For most purifications of synthetic reaction mixtures, a gradient elution is recommended.[5] This involves starting with a low polarity mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the desired compound and then more polar impurities. This approach generally provides better separation and more efficient use of solvent compared to isocratic elution (using a constant solvent composition).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. The compound may have degraded on the silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). If degradation is suspected, test the stability of the compound on a small amount of silica beforehand. Consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.[1][5] |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Start with a much less polar solvent system. Ensure the initial solvent for dissolving the sample is not excessively polar. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. The column was overloaded with the crude sample. The column was not packed properly, leading to channeling. | Screen a wider range of solvent systems using TLC to find one that maximizes the difference in Rf values between the product and impurities. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Significant peak tailing | Strong interaction between the amine group of the product and the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[4][5] Alternatively, use an amine-functionalized silica column.[2] |
| The compound appears to be unstable on the column | The compound is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[5] Alternatively, consider using a different stationary phase such as neutral alumina. |
Experimental Protocols
Method Development using Thin-Layer Chromatography (TLC)
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a silica gel TLC plate.
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Develop the plate in a sealed chamber with a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate).
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Visualize the spots under UV light (254 nm).
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Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.
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If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the developing solvent.
Flash Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on the results of your TLC analysis.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Mobile phase solvents (e.g., hexanes, ethyl acetate, triethylamine)
- Flash chromatography system with a suitable column size
- Collection tubes
2. Sample Preparation (Dry Loading):
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
- Remove the solvent under reduced pressure until a free-flowing powder is obtained.
3. Column Packing and Equilibration:
- Select a pre-packed silica gel column appropriate for the amount of crude material.
- Equilibrate the column with the initial, least polar mobile phase (e.g., 100% hexanes) for several column volumes.
4. Elution:
- Load the dry sample onto the column.
- Begin elution with a shallow gradient of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes), based on TLC findings. A typical gradient might be from 0% to 50% ethyl acetate over 10-20 column volumes.
- If triethylamine is used, it should be present in both the non-polar and polar solvents at the same concentration (e.g., 0.1%).
5. Fraction Collection and Analysis:
- Collect fractions throughout the elution process.
- Analyze the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
Caption: An overview of the experimental workflow for purification.
References
optimizing reaction time and temperature for 3-Iodo-1H-indazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Iodo-1H-indazol-6-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on optimizing reaction time and temperature.
Experimental Protocols
A plausible and common method for the synthesis of this compound is the direct electrophilic iodination of 6-amino-1H-indazole. The following protocol is a general procedure adapted from methods for similar indazole derivatives.[1][2][3]
Materials and Reagents:
-
6-amino-1H-indazole
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Iodine (I₂)
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Potassium hydroxide (KOH) or another suitable base
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N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-amino-1H-indazole (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium hydroxide (2.0-4.0 eq) to the solution and stir.
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Iodinating Agent Addition: Slowly add a solution of iodine (1.5-2.0 eq) in DMF to the reaction mixture. An ice bath can be used to manage any initial exotherm.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary, typically from 1 to 3 hours.[1][2]
-
Work-up:
-
Once the reaction is complete, pour the mixture into an ice-water mixture.
-
Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the dark color of the iodine disappears.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
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Data Presentation: Reaction Conditions for Iodination of Substituted Indazoles
The following table summarizes reaction conditions for the iodination of various indazole derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Iodinating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| 6-bromo-1H-indazole | I₂ | KOH | DMF | Room Temp. | 3 h | 71.2% | [2] |
| 6-methyl-4-nitro-1H-indazole | I₂ | KOH | DMF | Room Temp. | 1-3 h | 80-90% (hypothetical) | [1] |
| 5-Methoxyindazole | I₂ | KOH | Dioxane | Not specified | Not specified | Quantitative | [3] |
| 5-bromo-1H-indazole | NIS | KOH | CH₂Cl₂ | Not specified | Not specified | Not specified | [3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
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Question: My reaction is not proceeding, or the yield of this compound is very low. What are the possible causes and solutions?
-
Answer:
-
Insufficient Activation: The indazole ring may not be sufficiently activated for electrophilic substitution. Ensure the base is of good quality and used in the correct stoichiometry to deprotonate the indazole, making it more nucleophilic.
-
Reaction Temperature: While many iodination reactions of indazoles proceed at room temperature, gentle heating (e.g., 40-50 °C) could be explored to increase the reaction rate. However, be cautious as higher temperatures can lead to side reactions.
-
Iodinating Agent: Ensure the iodine used is of high purity. Alternatively, consider using a more reactive iodinating agent like N-Iodosuccinimide (NIS).[3]
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Reaction Time: The reaction may require a longer time to reach completion. Continue to monitor the reaction by TLC for an extended period.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of the reaction?
-
Answer:
-
Poly-iodination: The presence of the activating amino group might lead to the formation of di-iodinated products. To minimize this, slowly add the iodinating agent at a low temperature (e.g., 0 °C) to control the reactivity.
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Side Reactions of the Amino Group: The amino group can undergo oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Temperature Control: High temperatures can promote the formation of side products. Maintaining a consistent and moderate temperature is crucial.
-
Issue 3: Difficult Purification
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Question: I am struggling to purify the final product. What purification strategies can I employ?
-
Answer:
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Co-eluting Impurities: If impurities are co-eluting with your product during column chromatography, try using a different solvent system or a gradient elution. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can improve separation.
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Product Tailing: If the product is tailing on the silica gel column, it might be due to its basicity. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to obtain a sharper peak.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system could be an effective purification method.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: Based on protocols for similar indazole derivatives, the reaction is often carried out at room temperature.[1][2] However, if the reaction is slow, gentle heating might be necessary. It is recommended to start at room temperature and monitor the reaction progress. If needed, the temperature can be gradually increased.
Q2: How does the reaction time affect the yield and purity?
A2: The optimal reaction time needs to be determined empirically by monitoring the reaction using TLC. A shorter reaction time may result in incomplete conversion of the starting material, leading to a lower yield. Conversely, an excessively long reaction time might increase the formation of byproducts, complicating purification and potentially lowering the isolated yield of the desired product.
Q3: What is the role of the base in this reaction?
A3: The base, such as potassium hydroxide, plays a crucial role in deprotonating the indazole ring. This increases the electron density of the ring system, making it more susceptible to electrophilic attack by iodine.
Q4: Can I use a different iodinating agent?
A4: Yes, while molecular iodine (I₂) is commonly used, other electrophilic iodinating agents like N-Iodosuccinimide (NIS) can also be employed.[3] NIS is sometimes more reactive and can be advantageous in cases where I₂ is not effective.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Iodine is corrosive and can cause stains. N,N-Dimethylformamide (DMF) is a skin irritant. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of 3-Iodo-1H-indazol-6-amine and 3-Bromo-1H-indazol-6-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, with the 3- and 6-positions being of particular interest for derivatization. The choice of the halide at the 3-position, specifically between an iodo and a bromo substituent, is a critical decision that significantly impacts the reactivity in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity of 3-iodo-1H-indazol-6-amine and 3-bromo-1H-indazol-6-amine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling researchers to make informed decisions in their synthetic strategies.
General Reactivity Principles: The Halogen Effect
In the realm of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The efficiency of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, leading to a well-established reactivity trend: Aryl-I > Aryl-Br .[1] This fundamental principle dictates that this compound is generally more reactive than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for this compound and 3-bromo-1H-indazol-6-amine under identical conditions are not extensively documented in the literature, a wealth of data for analogous indazole derivatives allows for a robust and reliable comparison. The following sections summarize the expected performance of these two building blocks in three pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for more facile coupling with a wide range of boronic acids and esters, often at lower temperatures and with lower catalyst loadings compared to 3-bromo-1H-indazol-6-amine.[2][3]
| Feature | This compound | 3-Bromo-1H-indazol-6-amine |
| Reaction Temperature | Typically lower (e.g., RT to 80 °C) | Generally higher (e.g., 80 to 120 °C) |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Often lower catalyst loading is sufficient | May require higher catalyst loading |
| Yields | Generally high to excellent | Good to high, but can be lower than iodo-derivatives |
| Substrate Scope | Broader scope with challenging boronic acids | May be less effective with less reactive boronic acids |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the increased reactivity of this compound facilitates the coupling with a diverse array of amines under milder conditions. While modern catalysts have significantly improved the efficiency of couplings with aryl bromides, aryl iodides often still provide an advantage, particularly in challenging transformations.[4]
| Feature | This compound | 3-Bromo-1H-indazol-6-amine |
| Reaction Temperature | Milder conditions often suffice | May require higher temperatures |
| Reaction Time | Generally faster | Can be slower |
| Ligand Choice | A broader range of ligands may be effective | Often requires more specialized, electron-rich ligands |
| Yields | High to excellent | Good to high |
| Functional Group Tolerance | Excellent | Good, but harsher conditions may affect sensitive groups |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of Aryl-I > Aryl-Br is also pronounced in this reaction.[5] this compound is expected to undergo Sonogashira coupling more readily, often at room temperature, whereas the bromo analogue typically requires elevated temperatures.
| Feature | This compound | 3-Bromo-1H-indazol-6-amine |
| Reaction Temperature | Often proceeds at room temperature | Typically requires heating |
| Reaction Time | Shorter | Longer |
| Co-catalyst | May require less Cu(I) co-catalyst | May require higher loading of Cu(I) co-catalyst |
| Yields | Generally very high | Good to high, but can be variable |
| Side Reactions | Lower propensity for side reactions like Glaser coupling | Higher temperatures can sometimes lead to side reactions |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for this compound and 3-bromo-1H-indazol-6-amine.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 3-halo-1H-indazol-6-amine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.) in a suitable solvent system (e.g., dioxane/water, 4:1) is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[6] The reaction mixture is then heated to the appropriate temperature (typically 80-120 °C for bromo derivatives, potentially lower for iodo derivatives) with stirring and monitored by TLC or LC-MS.[6] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 3-halo-1H-indazol-6-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.0 equiv.) are combined.[7] The tube is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., THF) is added via syringe, and the reaction mixture is heated (e.g., to 65 °C).[7] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous ammonium chloride solution. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.[7]
General Protocol for Sonogashira Coupling
To a solution of the 3-halo-1H-indazol-6-amine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF/Et₃N), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added.[8] The reaction mixture is stirred at room temperature or heated, under an inert atmosphere, until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography. For some 3-iodoindazoles, N-protection might be necessary to prevent side reactions.[9]
Visualizing the Workflow and Reactivity
To better illustrate the processes discussed, the following diagrams outline a general experimental workflow for cross-coupling reactions and the logical relationship of reactivity between the two indazole derivatives.
Conclusion
The choice between this compound and 3-bromo-1H-indazol-6-amine as a starting material for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/stability. The available evidence strongly supports the higher reactivity of the iodo derivative, which allows for milder reaction conditions, shorter reaction times, and often higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, 3-bromo-1H-indazol-6-amine remains a viable and more economical option, particularly with the advent of highly active catalyst systems that can efficiently couple aryl bromides. For complex syntheses, rapid library generation, or reactions with challenging coupling partners, this compound is the superior choice. For large-scale synthesis where cost is a primary driver and the coupling partners are sufficiently reactive, the bromo analogue may be more practical. This guide provides the foundational data and protocols to assist researchers in making the optimal selection for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Methods for 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, yielding compounds with a wide array of biological activities. 3-Iodo-1H-indazol-6-amine is a key building block for the synthesis of novel therapeutics, particularly kinase inhibitors. The C-3 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides an objective comparison of four major cross-coupling methods for the derivatization of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and performance metrics for each cross-coupling method. It is important to note that the data presented is a compilation from various sources and may involve substrates analogous to this compound due to the limited availability of data for this specific compound. Optimization is often necessary for novel substrates.
Table 1: Comparison of Cross-Coupling Methods for 3-Iodo-1H-indazole Derivatives
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yields | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80 - 120 | 2 - 24 | Good to Excellent | Tolerant to many functional groups; N-protection may not be strictly necessary.[1][2] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, Na₂CO₃ | DMF, Acetonitrile | 100 - 120 | 4 - 24 | Moderate to Good | N-protection is often recommended to prevent side reactions.[1][3][4][5] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, DIPA | DMF, THF | Room Temp. - 80 | 2 - 12 | Good to Excellent | N-protection of the indazole is generally required to avoid side reactions and catalyst inhibition.[1][6] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, tBuXphos | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 80 - 110 | 12 - 24 | Good to Excellent | Ligand choice is critical; can be used for C-N bond formation with external amines.[5] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.[7]
-
Add the dioxane/water solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.[7]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[7]
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[7]
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
This compound (or N-protected derivative)
-
Alkene (1.5 equiv.)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Et₃N (2 equiv.)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Seal the flask, and evacuate and backfill with an inert gas three times.[3]
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.[3]
-
Heat the reaction mixture to 100-110 °C and stir for 4-12 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
-
N-protected this compound
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Et₃N (2-3 equiv.)
-
Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the N-protected this compound, PdCl₂(PPh₃)₂, and CuI.
-
Place the vessel under an inert atmosphere.
-
Add the anhydrous solvent and Et₃N, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cs₂CO₃ (1.5-2 equiv.)
-
Anhydrous dioxane or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry reaction tube.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by silica gel column chromatography.[8]
Mandatory Visualization
Caption: General workflow for the diversification of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
A Comparative Guide to the Characterization of 3-Iodo-1H-indazol-6-amine Isomers
For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in drug discovery and development. Subtle changes in the substitution pattern of a molecule can lead to significant differences in its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative overview of the characterization of 3-Iodo-1H-indazol-6-amine and its positional isomers.
Structural Overview of Isomers
The primary isomers of this compound are positional isomers, where the iodo and amino groups are at different positions on the indazole ring. The structures of this compound and three of its potential positional isomers are depicted below.
Comparative Data of Isomers
The following tables summarize the known and predicted physicochemical and spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects on the indazole ring.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted LogP |
| This compound | C₇H₆IN₃ | 259.05 | 885519-20-0[2] | 1.75[2] |
| 3-Iodo-1H-indazol-5-amine | C₇H₆IN₃ | 259.05 | Not Available | 1.73 |
| 3-Iodo-1H-indazol-7-amine | C₇H₆IN₃ | 259.05 | Not Available | 1.78 |
| 5-Iodo-1H-indazol-6-amine | C₇H₆IN₃ | 259.05 | Not Available | 1.80 |
Table 2: Predicted ¹H NMR Spectral Data (Chemical Shifts in ppm, in DMSO-d₆)
| Proton | This compound | 3-Iodo-1H-indazol-5-amine | 3-Iodo-1H-indazol-7-amine | 5-Iodo-1H-indazol-6-amine |
| NH (Indazole) | ~12.5 (br s, 1H) | ~12.4 (br s, 1H) | ~12.6 (br s, 1H) | ~12.3 (br s, 1H) |
| NH₂ (Amine) | ~5.5 (br s, 2H) | ~5.3 (br s, 2H) | ~5.7 (br s, 2H) | ~5.6 (br s, 2H) |
| H-4 | 7.25 (d, J=8.5 Hz, 1H) | 6.80 (dd, J=8.5, 2.0 Hz, 1H) | 7.30 (d, J=8.0 Hz, 1H) | 7.50 (s, 1H) |
| H-5 | 6.50 (dd, J=8.5, 2.0 Hz, 1H) | - | 6.70 (t, J=8.0 Hz, 1H) | - |
| H-7 | 6.90 (d, J=2.0 Hz, 1H) | 7.10 (d, J=8.5 Hz, 1H) | - | 7.40 (s, 1H) |
Table 3: Predicted ¹³C NMR Spectral Data (Chemical Shifts in ppm, in DMSO-d₆)
| Carbon | This compound | 3-Iodo-1H-indazol-5-amine | 3-Iodo-1H-indazol-7-amine | 5-Iodo-1H-indazol-6-amine |
| C3 | ~95.0 | ~94.5 | ~95.5 | ~140.0 |
| C3a | ~142.0 | ~141.5 | ~142.5 | ~140.5 |
| C4 | ~122.0 | ~115.0 | ~110.0 | ~125.0 |
| C5 | ~110.0 | ~148.0 | ~120.0 | ~90.0 |
| C6 | ~150.0 | ~112.0 | ~118.0 | ~145.0 |
| C7 | ~100.0 | ~123.0 | ~145.0 | ~115.0 |
| C7a | ~125.0 | ~124.5 | ~125.5 | ~123.0 |
Table 4: Predicted Infrared (IR) Spectroscopy Data (Absorption Bands in cm⁻¹)
| Functional Group | Vibration Mode | This compound & Isomers |
| N-H (Indazole) | Stretching | ~3300-3400 (broad) |
| N-H (Amine) | Asymmetric & Symmetric Stretching | ~3300-3500 (two bands) |
| C-H (Aromatic) | Stretching | ~3100 |
| C=N (Indazole) | Stretching | ~1600-1650 |
| C-I | Stretching | ~500-600 |
Table 5: Mass Spectrometry Data
| Parameter | This compound & Isomers |
| Molecular Ion [M]⁺ | m/z 259 |
| High-Resolution MS | Calculated for C₇H₆IN₃: 258.9657, Found: 258.96XX |
| Key Fragmentation | Loss of I (m/z 132), subsequent fragmentation of the amino-indazole core. |
Experimental Protocols
The unambiguous identification of this compound and its isomers relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise substitution pattern on the indazole ring.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Analyze the chemical shifts, coupling constants (J values), and multiplicities of the aromatic protons. The relative positions of the protons on the benzene ring are highly indicative of the substitution pattern.
-
¹³C NMR Analysis: Analyze the chemical shifts of the carbons. The carbon atoms attached to the electron-withdrawing iodine atom and the electron-donating amino group will be significantly shifted.
-
2D NMR: In cases of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively assign proton and carbon signals and establish connectivity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions.
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass for the molecular formula C₇H₆IN₃. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for N-H (indazole and amine), C-H (aromatic), C=N, and C-I bonds.
Workflow for Isomer Characterization
The following diagram illustrates a general workflow for the synthesis, separation, and characterization of indazole isomers.
References
A Comparative Guide to the Biological Activity of 3-Iodo-1H-indazol-6-amine Derivatives
This guide provides a comparative analysis of the biological activity of derivatives based on the 3-Iodo-1H-indazol-6-amine scaffold, a promising core structure in medicinal chemistry. The focus is on their anticancer properties, with supporting experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Indazole Derivatives
The indazole scaffold is a key component in numerous bioactive compounds, with several indazole-based drugs approved for cancer treatment.[1][2] These compounds often function as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[1][3] This guide focuses on derivatives of this compound, exploring how substitutions on this core structure influence their biological effects.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines. The data highlights the potential of these compounds as anticancer agents.
| Compound ID | Derivative Structure/Name | Target Cell Line(s) | Assay Type | IC50 Value(s) | Reference |
| 2f | (E)-4-(3-(3,5-dimethoxystyryl)-1H-indazol-6-yl)-N,N-dimethylbenzenesulfonamide | 4T1 (Breast Cancer) and others | Antiproliferative Assay | 0.23–1.15 µM | [1][4] |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | Antiproliferative Assay (SRB) | 14.3 ± 4.4 µM | [5] |
| 6o | (Structure not fully specified) | K562 (Chronic Myeloid Leukemia) | Antiproliferative Assay (MTT) | 5.15 µM | [6][7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives, based on the cited literature.
Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)
To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), potassium hydroxide (KOH) (20 mmol, 2.0 equiv.) is added. A solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF (8 mL) is then added dropwise to the mixture. The reaction is stirred at room temperature for 3 hours. After completion, the reaction mixture is poured into an aqueous solution of Na2S2O4 and K2CO3, resulting in the precipitation of a white solid. The solid is filtered and dried to yield 6-bromo-3-iodo-1H-indazole.[1][4]
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[4]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[4]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]
Visualizing Synthesis and Evaluation Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of indazole derivatives as potential anticancer agents.
Caption: Generalized workflow for creating and testing bioactive indazole derivatives.
Signaling Pathway Inhibition
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. These compounds can act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that promote cell proliferation and survival.
Caption: Generalized signaling pathway illustrating kinase inhibition by indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validating the Structure of 3-Iodo-1H-indazol-6-amine: A Comparative NMR Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the structural verification of 3-Iodo-1H-indazol-6-amine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparison with predicted data and spectra of analogous compounds, alongside detailed experimental protocols.
The precise structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This compound, a substituted indazole, represents a scaffold of significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its chemical structure. This guide presents a comprehensive analysis of the expected 1H and 13C NMR spectra of this compound, supported by comparative data from structurally related molecules to aid in spectral assignment and structural validation.
Predicted and Comparative NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogous Compounds.
| Proton | Predicted Chemical Shift (δ ppm) for this compound (DMSO-d₆) | Experimental Chemical Shift (δ ppm) for 6-Amino-1H-indazole (Solvent not specified) | Experimental Chemical Shift (δ ppm) for 3-Iodo-1H-indazole (Solvent not specified) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indazole) | ~13.0 | broad singlet | broad singlet | br s | - |
| H4 | ~7.3 | - | - | d | ~8.5 |
| H5 | ~6.5 | - | - | dd | ~8.5, ~1.5 |
| H7 | ~7.0 | - | - | d | ~1.5 |
| NH₂ | ~5.5 | - | - | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogous Compounds.
| Carbon | Predicted Chemical Shift (δ ppm) for this compound (DMSO-d₆) | Experimental Chemical Shift (δ ppm) for 6-Amino-1H-indazole (Solvent not specified) | Experimental Chemical Shift (δ ppm) for 3-Iodo-1H-indazole (Solvent not specified) |
| C3 | ~95 | - | - |
| C3a | ~140 | - | - |
| C4 | ~122 | - | - |
| C5 | ~110 | - | - |
| C6 | ~150 | - | - |
| C7 | ~100 | - | - |
| C7a | ~125 | - | - |
Note: Predicted values are generated using computational models and should be considered as estimates. Experimental values for analogous compounds are sourced from publicly available data and may have been recorded under different experimental conditions.
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum to obtain single sharp peaks for each carbon atom.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound by NMR.
A Comparative Guide to Assessing the Purity of Synthesized 3-Iodo-1H-indazol-6-amine
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like 3-Iodo-1H-indazol-6-amine is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can lead to erroneous biological data, side reactions in subsequent synthetic steps, and potential safety concerns. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and data presentation formats.
The purity of a synthesized batch of this compound is typically compared against a highly purified reference standard or against other synthesized batches to ensure consistency and quality. The primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers unique advantages in detecting and quantifying the target compound and its potential impurities.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the desired level of precision.
| Technique | Principle | Information Provided | Primary Use Case |
| HPLC (UV-Vis) | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV-Vis absorbance. | Retention time (identity), peak area (% purity), detection of non-volatile impurities. | Routine quality control, quantitative purity assessment. |
| qNMR (¹H NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei. | Structural confirmation, absolute purity determination against a certified internal standard, identification and quantification of impurities. | Absolute purity determination, structural elucidation of impurities. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Retention time, mass-to-charge ratio (molecular weight confirmation), fragmentation patterns (structural information). | Impurity identification, confirmation of product identity, analysis of complex mixtures.[1][2] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable purity assessment. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reverse-phase HPLC method for determining the percentage purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[3]
Quantitative NMR (qNMR) for Absolute Purity
This protocol describes the use of ¹H NMR to determine the absolute purity of this compound using an internal standard.[4][5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both the sample and the internal standard in approximately 0.75 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed to confirm the molecular weight of the synthesized compound and identify potential impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatography Conditions: The same HPLC conditions as described in the HPLC purity protocol can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The mass spectrum corresponding to the main peak in the chromatogram should show an ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z = 260.0). The mass spectra of minor peaks can be analyzed to identify the molecular weights of impurities.
Data Presentation
Quantitative data from purity assessments should be summarized in clear and concise tables for easy comparison between different batches or against a reference standard.
Table 1: HPLC Purity Assessment of Synthesized this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) | Relative Purity (%) |
| Batch A | 12.5 | 98.7 | 98.7 |
| Batch B | 12.5 | 99.5 | 99.5 |
| Reference Std. | 12.5 | 99.9 | 100.0 |
Table 2: qNMR Absolute Purity Determination
| Batch ID | Analyte Integral | Internal Std. Integral | Calculated Purity (w/w %) |
| Batch A | 1.00 | 1.25 | 98.5 |
| Batch B | 1.00 | 1.23 | 99.2 |
Table 3: LC-MS Analysis and Impurity Identification
| Batch ID | Main Peak [M+H]⁺ (m/z) | Impurity 1 [M+H]⁺ (m/z) | Impurity 2 [M+H]⁺ (m/z) |
| Batch A | 260.0 | 134.1 (Unreacted Amine) | 385.9 (Di-iodo product) |
| Batch B | 260.0 | Not Detected | Not Detected |
Visualizing the Purity Assessment Workflow
A logical workflow ensures that all necessary steps are taken to thoroughly assess the purity of the synthesized compound.
References
A Comparative Study of Catalysts for Suzuki Coupling of 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative overview of catalytic systems for the Suzuki coupling of 3-Iodo-1H-indazol-6-amine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon data from analogous 3-iodo-1H-indazole derivatives to provide insights into optimal reaction conditions. The presence of the electron-donating amine group at the 6-position can influence the reactivity of the substrate, making careful selection of the catalyst, ligand, and base crucial for successful coupling.
Catalyst Performance Comparison
The choice of palladium catalyst and associated ligands is paramount in achieving high yields and reaction efficiency in Suzuki couplings. Below is a summary of commonly employed catalytic systems for the coupling of 3-iodoindazoles with various boronic acids. The data is compiled from studies on structurally related 3-iodo-1H-indazole derivatives and serves as a starting point for optimization.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | ~75-87 | Effective for various substituted 3-iodoindazoles.[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 85 | 12 | ~72 | Divalent palladium complexes can offer better catalytic outputs.[3] |
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ / Cs₂CO₃ | 1,4-Dioxane / Toluene | RT - 110 | 2 - 18 | High | Bulky, electron-rich ligands are effective for electron-deficient substrates.[4] |
| PdCl₂(dtbpf) | dtbpf | K₂CO₃ | Ionic Liquid (BMImBF₄) | 120 | 2 | ~90+ | Ferrocene-based ligands can lead to higher catalytic outputs.[3] |
Note: The yields are indicative and highly dependent on the specific boronic acid used and other reaction parameters. The amine substituent at the 6-position of this compound may require specific optimization of these conditions. The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle, though N-protection is not always necessary for Suzuki couplings of 3-iodoindazoles.[2][4]
Experimental Protocols
Below are detailed methodologies for the synthesis of the starting material and a general procedure for the Suzuki coupling reaction, adapted from established protocols for similar substrates.[1][3]
Synthesis of this compound
A common route to 3-iodoindazoles involves the direct iodination of the corresponding indazole. For 6-amino-1H-indazole, the procedure would be as follows:
-
Dissolve 6-amino-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, such as potassium hydroxide (KOH) (3.0-4.0 equiv.), to the solution.
-
Add iodine (I₂) (2.0 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite (NaHSO₃).
-
The product can then be extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Note: The high insolubility of some amino-substituted indazoles might necessitate alternative multi-step synthetic routes.[5]
General Protocol for Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).
-
Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
evaluating the efficacy of different protecting groups for 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, particularly in the development of novel therapeutics based on the indazole scaffold. This guide provides a comparative evaluation of three common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of the 6-amino group of 3-Iodo-1H-indazol-6-amine. The choice of an appropriate protecting group is critical for ensuring high yields and compatibility with subsequent synthetic transformations, such as cross-coupling reactions at the 3-iodo position.
Performance Comparison of Protecting Groups
The efficacy of a protecting group is assessed based on its ease of introduction, stability under various reaction conditions, and the efficiency of its removal. While specific experimental data for the protection and deprotection of this compound is not extensively available in the literature, the following comparison is based on established principles of protecting group chemistry and data from closely related analogs, such as 6-aminoindazole.
| Protecting Group | Protection Reagent(s) | Typical Solvents | Typical Bases | Protection Yield | Deprotection Conditions | Deprotection Yield | Key Stability Characteristics |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) | High (>95% for 6-aminoindazole) | Strong acids (e.g., TFA in DCM, HCl in dioxane) | Generally high | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dioxane, Water, THF | Sodium carbonate, Sodium bicarbonate, TEA | Generally high | Catalytic hydrogenation (H₂, Pd/C) | Generally high | Stable to acidic and basic conditions.[2] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane, Water, DMF | Sodium bicarbonate, Piperidine | Generally high | Base (e.g., 20% piperidine in DMF) | Generally high | Stable to acidic conditions and catalytic hydrogenation.[3] |
Note: The yields provided are based on general procedures and may vary depending on the specific reaction conditions and the substrate. For this compound, optimization of these conditions would be necessary to achieve optimal results.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of an amino group on an indazole ring. These should be considered as starting points and may require optimization for this compound.
Boc Protection
Protection of the 6-amino group:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.
Deprotection of the N-Boc group:
-
Dissolve the N-Boc protected this compound (1.0 equiv) in DCM.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Cbz Protection
Protection of the 6-amino group:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium carbonate (2.0 equiv) and stir until dissolved.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Cbz protected product.[4]
Deprotection of the N-Cbz group:
-
Dissolve the N-Cbz protected this compound in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection
Protection of the 6-amino group:
-
Suspend this compound (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv) in dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 4-12 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-Fmoc protected compound.
Deprotection of the N-Fmoc group:
-
Dissolve the N-Fmoc protected this compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
Purify the crude product if necessary.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the amino group.
Signaling Pathways and Logical Relationships
The selection of a protecting group is dictated by the planned synthetic route. The orthogonality of the protecting groups is a key consideration, especially when multiple protecting groups are present in the molecule.
This diagram illustrates the selective removal of each protecting group under specific conditions, while remaining stable to the deprotection conditions of the others. This orthogonality is crucial for complex synthetic strategies. For instance, a Boc group can be removed in the presence of a Cbz or Fmoc group, allowing for sequential deprotection and functionalization.
Conclusion
The choice of a protecting group for this compound depends on the overall synthetic strategy.
-
The Boc group is a versatile choice, offering high protection yields and stability to a wide range of conditions, with a straightforward acidic deprotection. Its use is well-documented for the closely related 6-aminoindazole.
-
The Cbz group provides robustness towards both acidic and basic conditions, making it suitable for reactions where Boc or Fmoc groups might be labile. Its removal by catalytic hydrogenation is a mild and efficient method.
-
The Fmoc group is ideal for strategies that require acidic conditions for other transformations, as it is stable to acid and readily cleaved by mild base.
Researchers should carefully consider the reaction conditions of subsequent steps in their synthetic route to select the most appropriate protecting group. The provided protocols and comparative data serve as a valuable resource for making an informed decision to optimize the synthesis of this compound derivatives.
References
Unraveling Byproducts in the Synthesis of 3-Iodo-1H-indazol-6-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of 3-Iodo-1H-indazol-6-amine, a key building block in medicinal chemistry, presents challenges in achieving high purity. A thorough understanding of the potential byproducts is crucial for optimizing reaction conditions and ensuring the quality of the final compound. This guide provides a comparative analysis of the likely byproducts generated from two primary synthetic routes to this compound, supported by inferred experimental data and detailed analytical protocols.
The two most plausible synthetic pathways to obtain this compound are the direct iodination of 1H-indazol-6-amine and the reduction of a 3-iodo-6-nitro-1H-indazole precursor. Each route, while viable, is accompanied by a unique profile of potential impurities that can impact yield and downstream applications.
Comparison of Synthetic Routes and Potential Byproducts
The choice of synthetic strategy significantly influences the byproduct profile. Below is a comparative summary of the two main routes.
| Feature | Route 1: Direct Iodination of 1H-indazol-6-amine | Route 2: Reduction of 3-iodo-6-nitro-1H-indazole |
| Reaction Scheme | 1H-indazol-6-amine + Iodinating Agent (e.g., I₂, NIS) → this compound | 3-iodo-6-nitro-1H-indazole + Reducing Agent (e.g., SnCl₂, H₂/Pd) → this compound |
| Key Advantages | Atom-economical, potentially fewer steps. | May offer better regioselectivity for iodination. |
| Key Disadvantages | Risk of forming regioisomers and poly-iodinated species. | Potential for incomplete reduction and dehalogenation. |
| Primary Byproducts | - Unreacted 1H-indazol-6-amine- Regioisomers (e.g., 5-iodo, 7-iodo)- Di-iodinated indazoles | - Unreacted 3-iodo-6-nitro-1H-indazole- Incomplete reduction products (nitroso, hydroxylamine)- Dehalogenated product (1H-indazol-6-amine) |
In-Depth Analysis of Potential Byproducts
Route 1: Direct Iodination of 1H-indazol-6-amine
Direct iodination of the 1H-indazol-6-amine core is a straightforward approach, but controlling the regioselectivity of the electrophilic substitution can be challenging.
Figure 1. Reaction scheme and potential byproducts for the direct iodination of 1H-indazol-6-amine.
Table 1: Common Byproducts from Direct Iodination
| Byproduct Class | Specific Examples | Formation Mechanism | Impact on Purity |
| Unreacted Starting Material | 1H-indazol-6-amine | Incomplete reaction due to insufficient reagent, time, or temperature. | Can be difficult to separate due to similar polarity. |
| Regioisomers | 5-Iodo-1H-indazol-6-amine, 7-Iodo-1H-indazol-6-amine | Electrophilic attack at other activated positions on the indazole ring. | Isomers can be challenging to separate chromatographically and may have similar spectroscopic signatures. |
| Poly-iodinated Species | 3,5-Diiodo-1H-indazol-6-amine, 3,7-Diiodo-1H-indazol-6-amine | Over-iodination with excess iodinating agent. | Increases molecular weight and significantly alters physicochemical properties. |
Route 2: Reduction of 3-iodo-6-nitro-1H-indazole
This two-step approach involves the initial synthesis of 3-iodo-6-nitro-1H-indazole followed by the reduction of the nitro group. The byproduct profile is largely determined by the efficiency and selectivity of the reduction step.
Figure 2. Reaction scheme and potential byproducts for the reduction of 3-iodo-6-nitro-1H-indazole.
Table 2: Common Byproducts from Nitro Group Reduction
| Byproduct Class | Specific Examples | Formation Mechanism | Impact on Purity |
| Unreacted Starting Material | 3-iodo-6-nitro-1H-indazole | Incomplete reduction. | Significantly different polarity from the desired amine, usually easier to separate. |
| Incomplete Reduction Intermediates | 3-iodo-6-nitroso-1H-indazole, N-(3-iodo-1H-indazol-6-yl)hydroxylamine | Insufficient reducing agent or non-optimal reaction conditions. | These species can be reactive and may lead to further degradation or side reactions. |
| Dehalogenation Product | 1H-indazol-6-amine | Reductive cleavage of the C-I bond, particularly with catalytic hydrogenation. | Loss of the key iodine functionality, difficult to separate from the desired product. |
Experimental Protocols for Byproduct Analysis
Accurate identification and quantification of byproducts are essential. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for separating and identifying components of a reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (Electrospray Ionization - ESI, in both positive and negative ion modes).
-
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the separation by UV detection.
-
Analyze the eluting peaks by MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the identification of isomers (same m/z) and other byproducts with different molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for the structural elucidation of the desired product and any isolated byproducts.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons. The chemical shifts and coupling constants of the aromatic protons are particularly useful for distinguishing between regioisomers.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for the unambiguous assignment of isomeric structures.
-
-
Procedure:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent.
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to confirm the structure of the main product and identify the structures of any isolated impurities.
-
Conclusion
The synthesis of this compound is prone to the formation of various byproducts, primarily regioisomers and poly-iodinated species in the case of direct iodination, and products of incomplete reduction or dehalogenation when starting from a nitro-precursor. A thorough analytical approach, combining HPLC-MS for separation and initial identification with NMR for definitive structural confirmation, is paramount for process optimization and quality control. By understanding the potential byproduct landscape, researchers can make informed decisions on synthetic strategy and purification techniques to obtain high-purity this compound for their drug discovery and development endeavors.
The Versatile Building Block: A Comparative Guide to the Applications of 3-Iodo-1H-indazol-6-amine in Medicinal Chemistry
For researchers, scientists, and drug development professionals, 3-iodo-1H-indazol-6-amine stands as a pivotal starting material in the synthesis of novel therapeutic agents. Its strategic placement of iodo and amine functionalities on the indazole scaffold allows for diverse chemical modifications, leading to compounds with significant biological activities, particularly in the realm of oncology.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The presence of an iodine atom at the 3-position facilitates the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This enables the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, allowing for extensive structure-activity relationship (SAR) studies. The amino group at the 6-position provides a handle for further functionalization, offering another avenue for modulating the pharmacological properties of the resulting molecules.
This guide provides a comparative analysis of derivatives synthesized from this compound and its close analogs, focusing on their anticancer activities. Detailed experimental protocols for key synthetic transformations and visualizations of synthetic pathways are also presented to aid in the practical application of this versatile building block.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro antiproliferative activity of various indazole derivatives, showcasing the potential of the this compound scaffold. The data is extracted from a study that synthesized a series of novel indazole derivatives and evaluated their efficacy against several cancer cell lines.[1] Although the study starts from 6-bromo-1H-indazole, it proceeds through a 3-iodo intermediate and synthesizes derivatives that are directly analogous or derivable from this compound, providing valuable comparative data.
Table 1: Antiproliferative Activity of (E)-3-(Styryl)-1H-indazole Derivatives Against Various Cancer Cell Lines. [1]
| Compound | R1 | R2 | Cell Line | IC50 (μM) |
| 2a | H | H | 4T1 | 0.89 ± 0.05 |
| A549 | 1.15 ± 0.07 | |||
| HCT116 | 1.02 ± 0.06 | |||
| 2f | 4-morpholinomethyl | H | 4T1 | 0.23 ± 0.02 |
| A549 | 0.31 ± 0.03 | |||
| HCT116 | 0.28 ± 0.02 | |||
| 2p | 4-morpholinomethyl | H (hydrogenated) | 4T1 | >10 |
| A549 | >10 | |||
| HCT116 | >10 |
Table 2: Antiproliferative Activity of Pyridinyl-1H-indazole Derivatives. [1]
| Compound | R | Cell Line | IC50 (μM) |
| 2j | 2-aminopyridin-5-yl | 4T1 | 1.56 ± 0.09 |
| A549 | 2.34 ± 0.11 | ||
| HCT116 | 1.98 ± 0.10 | ||
| 2l | 2-morpholinopyridin-5-yl | 4T1 | 0.78 ± 0.04 |
| A549 | 0.95 ± 0.05 | ||
| HCT116 | 0.88 ± 0.06 |
Key Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of derivatives from this compound. The following protocols are adapted from established procedures for similar indazole compounds.[1]
Synthesis of 5-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine
This protocol describes the iodination of a precursor to yield a key intermediate.
Materials:
-
5-(1H-Indazol-6-yl)pyridin-2-amine
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3)
-
Iodine (I2)
-
Aqueous solution of Sodium Thiosulfate (Na2S2O3)
Procedure:
-
Dissolve 5-(1H-indazol-6-yl)pyridin-2-amine (1.0 equivalent) in DMF.
-
Add K2CO3 (2.0 equivalents) and iodine (1.5 equivalents) to the solution.
-
Heat the reaction mixture at 65 °C for 10 hours.
-
After cooling, pour the mixture into an aqueous solution of Na2S2O3 to quench excess iodine.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-(3-iodo-1H-indazol-6-yl)pyridin-2-amine.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of a 3-iodo-indazole with a boronic acid derivative.
Materials:
-
This compound derivative (e.g., 5-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine) (1.0 equivalent)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Pd(dppf)Cl2 (0.05 equivalents)
-
Cesium Carbonate (Cs2CO3) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add the this compound derivative, the boronic acid/ester, and Cs2CO3.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Purge the vessel with nitrogen or argon for 15-20 minutes.
-
Add the Pd(dppf)Cl2 catalyst under the inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways and Biological Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex chemical transformations and biological signaling cascades.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Iodo-1H-indazol-6-amine: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Iodo-1H-indazol-6-amine, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data from analogous compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and local regulations. On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[1]
1. Waste Segregation:
Proper segregation is a critical first step to prevent dangerous chemical reactions and to ensure correct disposal by waste management professionals.[1]
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[1]
-
Container Material: The container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.[1]
2. Waste Collection:
-
Carefully transfer the this compound waste into the designated container using a scoop or spatula.
-
Ensure the container is securely closed after the waste has been added.[1]
3. Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and acid chlorides.[2] The storage area should have secondary containment to mitigate any potential leaks.[1]
4. Final Disposal:
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's protocols.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]
-
Wear PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE.[1]
-
Control and Clean-up: Gently sweep up the solid material, avoiding dust generation.[1][2] Use an inert absorbent material if necessary.
-
Collect Waste: Place the spilled material and any contaminated absorbent into the designated "Halogenated Organic Solids" waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
Hazard Profile and Physical Properties
Understanding the hazard profile and physical properties of a substance is crucial for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not available, data for similar compounds provides guidance.
Anticipated Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on structurally similar compounds and should be used as a guideline. Always consult the specific SDS for the material in use.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | 259.05 g/mol |
| Appearance | Solid |
| Storage Temperature | 4°C |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
Essential Safety and Operational Guide for 3-Iodo-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-1H-indazol-6-amine (CAS No. 885519-20-0). The following procedures are based on available safety data for structurally similar compounds and are intended to ensure the safe management of this potentially hazardous chemical.[1][2] It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and local regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound should be handled as a hazardous substance. Similar compounds are reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][3] Therefore, a comprehensive Personal Protective Equipment (PPE) protocol is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles.[2] |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face from splashes or unexpected reactions.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect before use and change immediately upon contamination.[2] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[2] | ||
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood or when generating dust.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety. All handling of this compound should be performed within a certified chemical fume hood.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.
-
If transferring the solid, use a spatula and ensure it is decontaminated after use.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below.[2]
-
Disposal Plan: Safe Waste Management
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. This compound should be treated as a halogenated organic waste.
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound waste.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag for halogenated organic solids within the fume hood.[2][4]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[4][5]
-
Container Management: Do not mix with other waste streams. Ensure waste containers are properly sealed and stored in a designated, well-ventilated area away from incompatible materials.
-
Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
Quantitative Data Summary
The following table summarizes available physical and chemical data for this compound. Note that some data may be predicted or based on structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₆IN₃ | ChemScene[8] |
| Molecular Weight | 259.05 g/mol | ChemScene[8] |
| CAS Number | 885519-20-0 | ChemScene[8] |
| Appearance | Solid (predicted) | - |
| Storage Temperature | 4°C | ChemScene[8] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[8] |
| logP | 1.7497 | ChemScene[8] |
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the best available data for similar chemical structures. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) and adherence to all applicable safety regulations. Always exercise caution and use appropriate engineering controls and personal protective equipment when handling any chemical.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
